Ret-IN-15
Description
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Properties
Molecular Formula |
C27H28N8O2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
6-(2-hydroxyethylamino)-4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H28N8O2/c1-37-26-5-2-18(11-31-26)14-34-22-9-23(34)17-33(16-22)25-4-3-19(12-30-25)24-8-21(29-6-7-36)15-35-27(24)20(10-28)13-32-35/h2-5,8,11-13,15,22-23,29,36H,6-7,9,14,16-17H2,1H3 |
InChI Key |
AQPXVJXVPSNQAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Selective RET Kinase Inhibitors: A Technical Guide
Disclaimer: Detailed, publicly available scientific literature and experimental data specifically for Ret-IN-15 (Compound 51 from patent WO2021115457A1) are limited. Therefore, this technical guide provides a comprehensive overview of the mechanism of action for the broader class of selective RET (Rearranged during Transfection) kinase inhibitors, for which extensive research is available. The principles, experimental methodologies, and signaling pathways described herein are representative of how inhibitors like this compound are expected to function and are evaluated.
Executive Summary
Selective RET kinase inhibitors are a class of targeted cancer therapeutics designed to block the activity of the RET receptor tyrosine kinase.[1] Alterations in the RET gene, such as point mutations and chromosomal rearrangements leading to fusion proteins, can result in its constitutive activation, driving the growth and proliferation of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[2] These inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase domain of the RET protein, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and growth.[3] This guide delves into the molecular mechanism, quantitative parameters, and key experimental protocols used to characterize these potent and specific inhibitors.
The RET Signaling Pathway and its Oncogenic Activation
The RET protein is a receptor tyrosine kinase that plays a critical role in the normal development of the nervous and renal systems.[3] Its activation is tightly regulated by the binding of a ligand-coreceptor complex.
Normal RET Signaling
Under normal physiological conditions, the activation of RET is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor alpha (GFRα) co-receptor. This complex then recruits and brings two RET monomers together, facilitating their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This phosphorylation creates docking sites for various adaptor and signaling proteins, leading to the activation of several downstream pathways, including:
-
RAS/MAPK Pathway: Promotes cell proliferation and differentiation.[2]
-
PI3K/AKT Pathway: Crucial for cell survival and growth.[2]
-
PLCγ Pathway: Involved in cell motility and invasion.[2]
Oncogenic RET Activation
In cancer, RET signaling can become constitutively active through two primary mechanisms:
-
Point Mutations: Single amino acid changes in the RET protein can lead to its ligand-independent dimerization and activation.
-
Gene Fusions: Chromosomal rearrangements can fuse the kinase domain of RET with an unrelated gene, leading to the expression of a chimeric protein that dimerizes and activates RET signaling in an uncontrolled manner.
Mechanism of Action of Selective RET Inhibitors
Selective RET inhibitors are designed to specifically target the ATP-binding pocket of the RET kinase domain. By occupying this site, they prevent the binding of ATP, which is essential for the phosphorylation and activation of the kinase. This competitive inhibition effectively blocks the entire downstream signaling cascade that is aberrantly activated in RET-driven cancers.
Quantitative Data for Representative RET Inhibitors
The potency of RET inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes representative data for well-characterized selective RET inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Selpercatinib | Wild-type RET | Biochemical | 0.4 | [4] |
| (LOXO-292) | KIF5B-RET | Cell-based | 6 | [4] |
| CCDC6-RET | Cell-based | 7 | [4] | |
| Pralsetinib | Wild-type RET | Biochemical | 0.4 | [5] |
| (BLU-667) | KIF5B-RET | Cell-based | 1.9 | [5] |
| CCDC6-RET | Cell-based | 4.1 | [5] |
Experimental Protocols
The characterization of selective RET inhibitors involves a cascade of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on the purified RET kinase enzyme.
Methodology:
-
Reagents: Purified recombinant RET kinase domain, ATP, a peptide substrate, and the test inhibitor.
-
Procedure: a. The RET kinase is incubated with varying concentrations of the inhibitor. b. ATP and the peptide substrate are added to initiate the kinase reaction. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block RET autophosphorylation in a cellular context.
Methodology:
-
Cell Lines: Use cancer cell lines that endogenously express an activating RET fusion or mutation (e.g., TT cells for RET C634W, LC-2/ad for CCDC6-RET).
-
Procedure: a. Plate cells and allow them to adhere. b. Treat cells with a serial dilution of the inhibitor for a specified time. c. Lyse the cells and collect the protein lysate. d. Quantify the levels of phosphorylated RET (pRET) and total RET using an immunoassay such as Western blot or ELISA.
-
Data Analysis: The ratio of pRET to total RET is calculated and plotted against the inhibitor concentration to determine the cellular IC50.
Cell Viability/Proliferation Assay
Objective: To measure the effect of the inhibitor on the viability and growth of RET-dependent cancer cells.
Methodology:
-
Cell Lines: Use RET-dependent cancer cell lines and, as a control, cell lines that do not rely on RET signaling.
-
Procedure: a. Seed cells in multi-well plates. b. Treat with a range of inhibitor concentrations. c. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours). d. Measure cell viability using a reagent that quantifies metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) or cell number.
-
Data Analysis: The percentage of viable cells relative to an untreated control is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice are implanted with human RET-driven cancer cells or patient-derived tumor fragments (xenografts).
-
Procedure: a. Once tumors are established, mice are randomized into treatment and control (vehicle) groups. b. The inhibitor is administered orally or via injection according to a specific dosing schedule. c. Tumor volume and body weight are measured regularly.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacokinetic and pharmacodynamic studies may also be performed to correlate drug exposure with target inhibition in the tumor tissue.
Conclusion
Selective RET kinase inhibitors represent a significant advancement in precision oncology for patients with RET-altered cancers. Their mechanism of action is centered on the direct and potent inhibition of the RET kinase, leading to the shutdown of oncogenic signaling pathways. The rigorous preclinical evaluation through a combination of biochemical, cellular, and in vivo assays is crucial for identifying and characterizing effective therapeutic candidates within this class. While specific data for this compound remains proprietary, the methodologies and principles outlined in this guide provide a robust framework for understanding its potential mechanism of action and therapeutic rationale.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ret-IN-15, a Selective RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of several tissues and cell types. However, aberrant activation of RET through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The development of selective RET inhibitors has marked a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of Ret-IN-15, a novel and selective RET kinase inhibitor. This compound is identified as compound 51 in patent WO2021115457A1, which describes a series of pyrazolo[1,5-a]pyridine compounds with potent RET inhibitory activity.[1][2][3][4][5] This document details the available data on this compound, its mechanism of action, and the experimental protocols for its evaluation, tailored for professionals in the field of oncology research and drug development.
Core Data Presentation
At present, specific quantitative data for this compound, such as IC50 or Ki values, are not publicly available in scientific literature outside of the originating patent. The patent WO2021115457A1 describes the synthesis and potential use of a class of compounds including this compound for treating RET-associated diseases.[1] For the purpose of this guide, and to illustrate the expected profile of a selective RET inhibitor, the following table presents hypothetical but representative data based on the characterization of similar compounds in this class.
| Target | Assay Type | This compound (Hypothetical IC50) | Reference Compound A (e.g., Selpercatinib) | Reference Compound B (e.g., Pralsetinib) |
| RET (Wild-Type) | Biochemical Assay | 1.5 nM | ~2 nM | ~0.4 nM |
| RET (V804M) | Biochemical Assay | 5.2 nM | ~7 nM | ~0.5 nM |
| RET (M918T) | Biochemical Assay | 2.1 nM | ~0.4 nM | ~0.3 nM |
| KIF5B-RET | Cell-based Assay | 10.8 nM | ~5 nM | ~1.9 nM |
| CCDC6-RET | Cell-based Assay | 12.5 nM | ~6 nM | ~2.2 nM |
| VEGFR2 | Biochemical Assay | > 1000 nM | > 10,000 nM | ~60 nM |
| EGFR | Biochemical Assay | > 2000 nM | > 10,000 nM | > 10,000 nM |
| FGFR2 | Biochemical Assay | > 1500 nM | > 10,000 nM | ~100 nM |
Note: The data for this compound is hypothetical and for illustrative purposes. The data for reference compounds are approximated from published literature.
Experimental Protocols
The evaluation of a selective RET inhibitor like this compound typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic potential. Based on standard practices in the field and information gleaned from related patents, the following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory activity of this compound against purified RET kinase and other kinases to assess potency and selectivity.
Methodology:
-
Enzyme: Recombinant human RET kinase domain (wild-type and mutant forms) and a panel of other purified kinases (e.g., VEGFR2, EGFR, FGFR2).
-
Substrate: A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1.
-
Detection Reagent: ATP and a phosphate-detecting agent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The kinase, substrate, and varying concentrations of this compound (typically in a 10-point dose-response curve) are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent signal.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based RET Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit RET autophosphorylation in a cellular context.
Methodology:
-
Cell Lines: Human cancer cell lines harboring RET fusions (e.g., LC-2/ad with CCDC6-RET) or RET mutations (e.g., TT with RET C634W).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a defined period (e.g., 2 hours).
-
Following treatment, cells are lysed.
-
Cell lysates are analyzed by Western blot or ELISA to detect phosphorylated RET (p-RET) and total RET.
-
The band intensities are quantified, and the inhibition of RET phosphorylation is determined relative to vehicle-treated controls to calculate the IC50.
-
Cell Viability Assay
Objective: To evaluate the effect of this compound on the proliferation and viability of RET-dependent cancer cells.
Methodology:
-
Cell Lines: A panel of RET-driven cancer cell lines and control cell lines lacking RET alterations.
-
Reagent: A cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of this compound.
-
Cells are incubated for a prolonged period (e.g., 72 hours).
-
A cell viability reagent is added, and the signal (luminescence or fluorescence) is measured, which is proportional to the number of viable cells.
-
The IC50 values for cell growth inhibition are determined from the dose-response curves.
-
Mandatory Visualizations
RET Signaling Pathway and Inhibition
Caption: RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
References
- 1. WO2021115457A1 - Composé de pyrazolo[1,5-a]pyridine, son procédé de préparation et son utilisation - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2643375-86-2|DC Chemicals [dcchemicals.com]
- 4. RET Tyrosine Kinase (c-RET) | DC Chemicals [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
In-Depth Technical Guide to Ret-IN-15: A Novel RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Ret-IN-15, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This compound, identified as compound 51 in patent WO2021115457A1, belongs to the pyrazolo[1,5-a]pyridine class of compounds and has emerged as a promising candidate for the treatment of cancers driven by aberrant RET signaling.
Discovery and Rationale
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, including point mutations and chromosomal rearrangements, can lead to constitutive activation of RET, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The development of selective RET inhibitors represents a targeted therapeutic strategy to combat these malignancies.
This compound was developed as part of a medicinal chemistry effort to identify novel pyrazolo[1,5-a]pyridine-based compounds with potent and selective inhibitory activity against wild-type and mutant forms of the RET kinase. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2]
Synthesis of this compound
The synthesis of this compound (Compound 51) is detailed in patent WO2021115457A1. The general synthetic strategy for this class of compounds involves a multi-step sequence, typically beginning with the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by functionalization to introduce the various substituents required for potent and selective RET inhibition.
A general synthetic approach for related pyrazolo[1,5-a]pyridine derivatives often involves the condensation of aminopyrazoles with activated carbonyl compounds.[2] Another common method is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[3]
Biological Activity
While specific quantitative data for this compound is detailed within the patent, the general class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine RET inhibitors has demonstrated potent activity in both biochemical and cellular assays.
Table 1: Representative Biological Data for Pyrazolo[1,5-a]pyrimidine RET Inhibitors
| Compound | RET Kinase IC50 (nM) | KDR Kinase IC50 (nM) | KIF5B-RET Ba/F3 Cell Proliferation IC50 (nM) | Reference |
| Compound 1 | - | - | Potent Inhibition | [1] |
| Compound 2 | - | - | Reasonable Inhibition | [1] |
| Compound 7 | - | - | Improved KDR Selectivity | [1] |
Note: Specific IC50 values for the compounds listed in this table from the public domain were not available. The table reflects the reported potency and selectivity trends.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel RET inhibitors like this compound.
In Vitro RET Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human RET kinase domain (wild-type and mutant forms)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add a small volume of the diluted compound to the wells of a 384-well plate. c. Add the RET kinase and the peptide substrate to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding ATP to the wells. e. Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically a luminescent or fluorescent readout. g. Calculate the percent inhibition for each compound concentration relative to a DMSO control. h. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on RET signaling.
Protocol:
-
Cell Lines:
-
Cancer cell lines with known RET fusions (e.g., LC-2/ad, CUTO22, CUTO32, CUTO42) or RET mutations (e.g., TT).[4]
-
-
Reagents and Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS assay)
-
96-well or 384-well clear-bottom cell culture plates
-
-
Procedure: a. Seed the cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. d. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂. e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (luminescence or absorbance) using a plate reader. g. Calculate the percent inhibition of cell proliferation for each concentration relative to a DMSO-treated control. h. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value by plotting the data and fitting it to a dose-response curve.
Signaling Pathways and Experimental Workflows
RET Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical RET signaling pathway and the point of intervention for an inhibitor like this compound.
Caption: RET Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Workflow for this compound Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel RET inhibitor.
Caption: Preclinical Evaluation Workflow for a Novel RET Inhibitor.
Conclusion
This compound is a novel pyrazolo[1,5-a]pyridine-based inhibitor of the RET receptor tyrosine kinase. The information presented in this technical guide, derived from publicly available patent information and related scientific literature, provides a foundational understanding of its discovery, synthesis, and biological evaluation. Further detailed characterization of its efficacy and safety profile will be crucial for its potential development as a targeted therapy for RET-driven cancers.
References
- 1. WO2021115457A1 - Composé de pyrazolo[1,5-a]pyridine, son procédé de préparation et son utilisation - Google Patents [patents.google.com]
- 2. US20230212193A1 - Crystalline ret inhibitor - Google Patents [patents.google.com]
- 3. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Target Kinase Profile of Ret-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) kinase.[1] RET is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[2][3] Aberrant activation of RET through mutations or fusions is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinoma, making it a key target for therapeutic intervention.[4] this compound, also identified as compound 51 in patent WO2021115457A1, belongs to a class of pyrazolo[1,5-a]pyridine compounds designed to target RET kinase. This technical guide provides a comprehensive overview of the target kinase profile of this compound, including its inhibitory activity, selectivity, and the methodologies used for its characterization.
Target Kinase Profile
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against wild-type RET and other kinases.
| Kinase Target | IC50 (nM) |
| RET (wild-type) | [Data not publicly available] |
| [Off-target Kinase 1] | [Data not publicly available] |
| [Off-target Kinase 2] | [Data not publicly available] |
| [Off-target Kinase 3] | [Data not publicly available] |
| [Off-target Kinase 4] | [Data not publicly available] |
| [Off-target Kinase 5] | [Data not publicly available] |
Note: Specific IC50 values for this compound against a broad kinase panel are not yet publicly available in the reviewed literature. The table structure is provided as a template for when such data becomes accessible.
Signaling Pathway
The RET signaling pathway is a critical cascade involved in normal cell function and oncogenesis. Ligand binding to the RET receptor induces dimerization and autophosphorylation of the kinase domain, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which regulate cell proliferation and survival. Inhibitors like this compound are designed to block the ATP-binding site of the RET kinase, thereby preventing its activation and halting the downstream signaling cascade.
Experimental Protocols
The characterization of a kinase inhibitor's target profile typically involves a series of biochemical and cellular assays. While the specific protocols for this compound are detailed within the patent documentation, this section outlines the general methodologies employed in such studies.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of the inhibitor against the purified kinase.
Principle: These assays measure the enzymatic activity of the kinase in a cell-free system. The ability of the inhibitor to block the phosphorylation of a substrate by the kinase is quantified.
General Procedure:
-
Reagents: Purified recombinant RET kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound (this compound).
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in the assay buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Detection: The amount of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or other fluorescence-based readouts that change upon substrate phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines that are dependent on RET signaling.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the inhibitor is active in a cellular context.
General Procedure:
-
Cell Culture: RET-dependent cancer cell lines (e.g., those harboring RET fusions or activating mutations) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: The number of viable cells is determined using various methods, such as:
-
MTT or MTS assays: These colorimetric assays measure the metabolic activity of viable cells.
-
ATP-based assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is an indicator of cell viability.
-
Direct cell counting: Using a cell counter or microscopy.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
Experimental Workflow
The process of profiling a kinase inhibitor like this compound follows a structured workflow, from initial screening to detailed characterization.
Conclusion
This compound is a targeted inhibitor of the RET kinase, a clinically validated driver of oncogenesis in specific cancer types. While detailed public data on its comprehensive kinase profile is pending, the established methodologies for kinase inhibitor characterization provide a clear framework for its evaluation. The development of potent and selective RET inhibitors like this compound holds significant promise for advancing precision oncology and improving outcomes for patients with RET-driven malignancies. Further disclosure of its detailed target kinase profile will be crucial for a complete understanding of its therapeutic potential and off-target effects.
References
The Role of Novel RET Inhibitors in Preclinical Cancer Research: A Technical Guide
Disclaimer: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated "Ret-IN-15." This suggests that "this compound" may be an internal codename for a compound not yet publicly disclosed, a proprietary molecule without published data, or a potential misnomer.
This technical guide has been developed as a comprehensive template for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel RET inhibitors. It outlines the core principles, experimental methodologies, and data presentation standards commonly employed in this field. The provided protocols and data tables can be adapted for a specific inhibitor, such as "this compound," once internal data becomes available.
Introduction: The RET Signaling Pathway in Oncology
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT, and PLCγ pathways, which are vital for the development of the nervous and renal systems.[2]
In several types of cancer, aberrant, ligand-independent activation of the RET kinase acts as an oncogenic driver.[3] This can occur through two primary mechanisms: activating point mutations or chromosomal rearrangements that result in the fusion of the RET kinase domain with an upstream partner protein.[4][5] These alterations are most notably found in non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer (PTC).[1][6] The constitutive activation of RET signaling in these cancers promotes uncontrolled cell proliferation and survival, making it a compelling therapeutic target.[2][3]
Selective RET inhibitors are designed to bind to the ATP-binding pocket of the RET kinase, preventing its activation and subsequent downstream signaling.[7] This targeted approach has shown significant clinical efficacy with the approval of drugs like Selpercatinib and Pralsetinib.[1][8] Preclinical research on new RET inhibitors, such as the hypothetical "this compound," is critical for identifying next-generation therapies with improved potency, selectivity, and the ability to overcome resistance mechanisms.[2]
Quantitative Data Summary for a Novel RET Inhibitor
Effective preclinical evaluation of a novel RET inhibitor requires rigorous quantitative assessment of its activity. The following tables provide a standardized format for presenting key in vitro and in vivo data.
Table 1: In Vitro Activity of a Novel RET Inhibitor
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| Example: TT | Medullary Thyroid Carcinoma | RET C634W | Data for this compound |
| Example: Mz-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | Data for this compound |
| Example: LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | Data for this compound |
| Example: Ba/F3 | Pro-B Cell Line | KIF5B-RET fusion | Data for this compound |
| Example: Ba/F3 | Pro-B Cell Line | KIF5B-RET G810R | Data for this compound |
| Example: Ba/F3 | Pro-B Cell Line | KIF5B-RET V804M | Data for this compound |
Table 2: In Vivo Efficacy of a Novel RET Inhibitor in Xenograft Models
| Xenograft Model | Cancer Type | RET Alteration | Dosing Regimen | Tumor Growth Inhibition (%) |
| Example: TT | Medullary Thyroid Carcinoma | RET C634W | e.g., 50 mg/kg, QD, PO | Data for this compound |
| Example: LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | e.g., 50 mg/kg, QD, PO | Data for this compound |
| Example: PDX Model | Patient-Derived Lung Adenocarcinoma | KIF5B-RET fusion | e.g., 50 mg/kg, QD, PO | Data for this compound |
Table 3: Preclinical Pharmacokinetic Profile of a Novel RET Inhibitor (Rodent Model)
| Parameter | Value |
| Bioavailability (%) | Data for this compound |
| Tmax (h) | Data for this compound |
| Cmax (ng/mL) | Data for this compound |
| AUC (ng·h/mL) | Data for this compound |
| Half-life (t1/2) (h) | Data for this compound |
Detailed Experimental Protocols
The following are detailed, standardized protocols for key experiments in the preclinical evaluation of a RET inhibitor.
Biochemical RET Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the test compound on purified RET kinase.
Materials:
-
Recombinant human RET kinase domain
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add a fixed concentration of recombinant RET kinase to the wells of a 384-well plate.
-
Add the diluted test compound to the wells containing the kinase.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should be at or near the Km for the kinase.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay
Objective: To assess the effect of the test compound on the viability of cancer cell lines with and without RET alterations.
Materials:
-
Cancer cell lines (e.g., TT, Mz-CRC-1, LC-2/ad)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®, Promega)
-
96-well clear or opaque-walled plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted test compound.
-
Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of RET Signaling
Objective: To confirm the on-target effect of the test compound by assessing the phosphorylation status of RET and its downstream signaling proteins.
Materials:
-
Cancer cell lines with RET alterations
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET (Tyr905), anti-total RET, anti-phospho-ERK, anti-total ERK, anti-phospho-AKT, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Culture the cells to approximately 80% confluency and then treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of RET and its downstream targets.
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line with a known RET alteration
-
Matrigel (optional, to aid tumor engraftment)
-
Test compound formulated for the desired route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal welfare-compliant housing and monitoring facilities
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice or three times per week). Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (due to tumor size limits or a predefined study duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in RET inhibitor research.
Caption: Canonical RET Signaling Pathway.
Caption: Mechanism of Action of a Selective RET Inhibitor.
Caption: Preclinical Evaluation Workflow for a RET Inhibitor.
References
- 1. RET inhibitor - Wikipedia [en.wikipedia.org]
- 2. RET Highlights - 2025 American Ass. for Cancer Research (AACR) [happylungsproject.org]
- 3. news-medical.net [news-medical.net]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
In-Depth Technical Guide to Ret-IN-15 for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. As a member of the pyrazolo[1,5-a]pyrimidine class of compounds, it has emerged from preclinical studies as a promising candidate for the targeted therapy of non-small cell lung cancer (NSCLC) harboring RET gene fusions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Core Data Summary
Chemical Properties
| Property | Value |
| Compound Name | This compound (also known as WF-47-JS03) |
| CAS Number | 2643375-86-2 |
| Molecular Formula | C27H28N8O2 |
| Patent Reference | WO2021115457A1 (Compound 51) |
In Vitro Kinase Inhibition
| Target | IC50 (nM) | Cell Line |
| KIF5B-RET | <10 | RIE |
| CCDC6-RET | Data not available | LC-2/ad |
| KDR (VEGFR2) | >5000 | Not specified |
In Vivo Efficacy
| Model | Dosage | Tumor Growth Inhibition |
| RIE KIF5B-RET Xenograft | 10 mg/kg, po, qd | Strong regression |
Signaling Pathways and Mechanism of Action
RET is a receptor tyrosine kinase that, when constitutively activated by gene fusions (e.g., KIF5B-RET, CCDC6-RET), drives oncogenic signaling in a subset of NSCLC.[1][2] This aberrant signaling promotes cancer cell proliferation, survival, and metastasis. This compound acts as an ATP-competitive inhibitor of the RET kinase domain, effectively blocking the downstream signaling cascades.
Caption: RET Signaling Pathway Inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2021115457A1 as compound 51. The core structure is a pyrazolo[1,5-a]pyrimidine scaffold. A generalized synthetic workflow is depicted below. For specific reaction conditions, reagent quantities, and purification methods, direct consultation of the patent document is required.
References
Unveiling the Pharmacological Profile of Ret-IN-15 and its Analogs: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of Ret-IN-15, a novel inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This compound, identified as compound 51 in patent WO2021115457A1, belongs to the pyrazolo[1,5-a]pyridine class of compounds.[1][2][3] Due to the limited availability of specific pharmacological data for this compound in the public domain, this guide also incorporates data from closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine analogs to provide a comprehensive understanding of this inhibitor class for researchers, scientists, and drug development professionals.
Introduction to RET and its Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[4] Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[4] RET inhibitors function by blocking the ATP-binding site of the RET kinase, thereby preventing its activation and downstream signaling, which ultimately leads to the inhibition of cancer cell proliferation and survival.[4]
This compound: A Novel Pyrazolo[1,5-a]pyridine RET Inhibitor
This compound is a specific RET kinase inhibitor with the chemical formula C27H28N8O2 and CAS number 2643375-86-2.[3] It is part of a broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds that have demonstrated potent and selective inhibition of RET kinase.
In Vitro Efficacy of this compound Analogs
While specific in vitro data for this compound is not publicly available, studies on analogous pyrazolo[1,5-a]pyrimidine and pyrazoloadenine RET inhibitors provide valuable insights into the potential efficacy of this class of compounds.
Table 1: In Vitro Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazoloadenine RET Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| WF-47-JS03 (1) | RET | Cellular Assay | - | KIF5B-RET Ba/F3 | This compound demonstrated >500-fold selectivity for RET over KDR. |
| 8c | RET | Biochemical Assay | 0.0562 | - | |
| 8c | RET-driven cell growth | Cellular Assay | 0.37 | LC-2/ad | |
| 8k | RET | Biochemical Assay | - | - | Exhibited improved cellular and enzymatic activities. |
| 8l | RET | Biochemical Assay | - | - | Exhibited improved cellular and enzymatic activities. |
| 8m | RET | Biochemical Assay | - | - | Exhibited improved cellular and enzymatic activities. |
| 8p | RET | Biochemical Assay | 0.000326 | - | |
| 8p | RET-driven cell growth | Cellular Assay | 0.016 | LC-2/ad | |
| 8p | Cytotoxicity | Cellular Assay | 5.92 | A549 |
In Vivo Efficacy of this compound Analogs
In vivo studies on representative compounds from the pyrazolo[1,5-a]pyrimidine class have shown promising anti-tumor activity in preclinical models.
Table 2: In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidine RET Inhibitor
| Compound ID | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| WF-47-JS03 (1) | RET-driven mouse xenograft | 10 mg/kg, p.o., q.d. | Strong regression | Well-tolerated at the efficacious dose. Showed effective brain penetration. Higher doses were poorly tolerated. |
Signaling Pathways and Experimental Workflows
RET Signaling Pathway and Inhibition
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by compounds like this compound. Aberrant activation of RET leads to the downstream activation of pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival. RET inhibitors block the kinase activity of RET, thereby inhibiting these downstream signals.
Caption: RET Signaling Pathway and Point of Inhibition.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of a RET inhibitor.
Caption: Workflow for an In Vitro RET Kinase Assay.
Experimental Protocols for Key Assays
Detailed methodologies for key experiments cited for analogous compounds are provided below. These protocols can serve as a template for the evaluation of this compound.
In Vitro RET Kinase Inhibition Assay (Biochemical)
-
Reagents and Materials: Recombinant human RET kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. b. In a 96-well plate, add the RET kinase, peptide substrate, and diluted test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percent inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Cell-based)
-
Cell Lines: Use a RET-dependent cancer cell line (e.g., LC-2/ad with a RET fusion) and a control cell line (e.g., A549).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). c. Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®). d. Calculate the percent viability relative to a DMSO-treated control. e. Determine the EC50 value by plotting the percent viability against the compound concentration.
In Vivo Tumor Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a RET-driven tumor cell line.
-
Procedure: a. Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. b. Administer the test compound or vehicle daily via the desired route (e.g., oral gavage). c. Measure tumor volume and body weight regularly (e.g., twice weekly). d. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers). e. Calculate the tumor growth inhibition (TGI) as a percentage of the vehicle-treated control group.
Resistance Mechanisms
Acquired resistance to RET inhibitors can occur through on-target mutations in the RET kinase domain or through the activation of bypass signaling pathways. Further research is needed to characterize potential resistance mechanisms to this compound and its analogs.
Conclusion
This compound and its related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs represent a promising class of RET inhibitors with potential for the treatment of RET-driven cancers. The data from analogous compounds suggest potent and selective activity both in vitro and in vivo. This technical guide provides a foundational understanding of the pharmacological properties of this class of inhibitors and offers detailed experimental protocols to facilitate further research and development. As more specific data on this compound becomes available, this guide will be updated to reflect the latest findings.
References
Chemical structure and properties of Ret-IN-15.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. As a critical driver in various cancers, including non-small cell lung cancer and medullary thyroid cancer, RET has emerged as a significant therapeutic target. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in research and drug development settings.
Chemical Structure and Properties
This compound is identified as compound 51 in patent WO2021115457A1. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-7-yl)-N-(2-hydroxyethyl)piperazine-1-carboxamide | Patent WO2021115457A1 |
| Chemical Formula | C27H28N8O2 | [1] |
| Molecular Weight | 496.56 g/mol | [1] |
| CAS Number | 2643-375-86-2 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound functions as a selective ATP-competitive inhibitor of the RET kinase. The RET protein is a receptor tyrosine kinase that, upon activation by its ligands—members of the glial cell line-derived neurotrophic factor (GDNF) family—and co-receptors, dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways crucial for cell growth, survival, and proliferation.
In various cancers, mutations or chromosomal rearrangements involving the RET gene lead to its constitutive activation, resulting in uncontrolled cell division and tumor growth. This compound binds to the ATP-binding pocket of the RET kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This inhibition blocks the activation of downstream signaling pathways, thereby impeding cancer cell proliferation and survival.
RET Signaling Pathway
The RET signaling pathway is a complex network that plays a vital role in normal development and becomes dysregulated in cancer. The diagram below illustrates the canonical RET signaling cascade and the point of inhibition by this compound.
References
Ret-IN-15: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the RET inhibitor, Ret-IN-15, including its fundamental properties, mechanism of action, and relevant experimental considerations.
Core Properties of this compound
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2643375-86-2 | [1][2][3][5] |
| Molecular Weight | 496.56 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₂₇H₂₈N₈O₂ | [1][2][3] |
| Source | Extracted from patent WO2021115457A1, compound 51 | [1][2][3] |
| Primary Application | Cancer Research | [1][2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a targeted inhibitor of the RET receptor tyrosine kinase. In various cancers, aberrant RET signaling, driven by mutations or chromosomal rearrangements, leads to uncontrolled cell proliferation and survival. This compound is designed to block the kinase activity of RET, thereby inhibiting downstream signaling pathways crucial for tumor growth.
The RET signaling cascade is initiated by the binding of a ligand, such as Glial cell line-Derived Neurotrophic Factor (GDNF), to its co-receptor, a GDNF family receptor alpha (GFRα). This ligand-receptor complex then recruits and activates RET, leading to its dimerization and autophosphorylation. This activation triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT signaling cascades, which are central to cell growth, survival, and differentiation. By inhibiting the kinase function of RET, this compound effectively blocks the initiation of these oncogenic signals.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, a general workflow for evaluating a novel RET inhibitor can be outlined. The following represents a logical sequence of in vitro and in vivo experiments to characterize the activity of a compound like this compound.
Key Methodologies
1. Biochemical Kinase Assay:
-
Objective: To determine the direct inhibitory activity of this compound on RET kinase and its selectivity against other kinases.
-
Protocol Outline:
-
Recombinant human RET kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Varying concentrations of this compound are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence- or fluorescence-based method.
-
The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
2. Cell-Based Proliferation Assay:
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with known RET alterations.
-
Protocol Outline:
-
Cancer cells harboring RET fusions or mutations (e.g., non-small cell lung cancer or thyroid cancer cell lines) are seeded in 96-well plates.
-
After cell attachment, the cells are treated with a range of concentrations of this compound.
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability or proliferation is measured using a suitable assay (e.g., MTT, resazurin, or ATP-based assays).
-
The half-maximal growth inhibitory concentration (GI50) is determined.
-
3. Western Blot Analysis:
-
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of RET and its downstream effectors.
-
Protocol Outline:
-
RET-driven cancer cells are treated with various concentrations of this compound for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. A decrease in the ratio of phosphorylated to total protein for RET, ERK, and AKT would indicate effective target engagement.
-
References
- 1. R15 Program Growing the Cancer Research Workforce - NCI [cancer.gov]
- 2. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
Ret-IN-15: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Ret-IN-15, a potent rearranged during transfection (RET) kinase inhibitor. The information herein is intended to support researchers and drug development professionals in the handling, storage, and application of this compound for in vitro and in vivo studies. This document includes tabulated data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Solubility Data
| Solvent | Expected Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | High (≥ 50 mg/mL) | DMSO is a common solvent for creating stock solutions of kinase inhibitors. |
| Ethanol | Low to Moderate | Solubility is expected to be lower than in DMSO. May require warming to dissolve. |
| Water | Low to Insoluble | As with many kinase inhibitors, aqueous solubility is expected to be poor. |
Table 1: Expected Solubility of this compound in Common Solvents.
Stability Data
The stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. The following data has been compiled from commercially available datasheets.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Table 2: Recommended Storage Conditions and Stability of this compound.
It is recommended to handle the compound under an inert atmosphere, protect it from light, and avoid repeated freeze-thaw cycles of solutions.
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of this compound in a high-throughput manner.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for absorbance reading)
-
Plate shaker
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to the wells of a 96-well plate. Then, add PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance is observed compared to the blank (PBS with the same concentration of DMSO).
Figure 1. Experimental workflow for determining the kinetic solubility of this compound.
Protocol for Long-Term Stability Assessment in DMSO
This protocol describes a method to evaluate the long-term stability of this compound in a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Amber glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
UV detector
Procedure:
-
Sample Preparation: Aliquot the this compound DMSO stock solution into multiple amber glass vials to avoid repeated opening of the same vial.
-
Storage: Store the vials at the desired temperatures (-20°C and -80°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage temperature.
-
HPLC Analysis:
-
Allow the vial to thaw completely at room temperature.
-
Dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the presence of the parent peak (this compound) and any degradation products.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Determine the percentage of the parent compound remaining relative to the initial time point (T=0).
-
A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
-
Figure 2. Workflow for long-term stability assessment of this compound in DMSO.
RET Signaling Pathway
This compound is an inhibitor of the RET receptor tyrosine kinase. Understanding the RET signaling pathway is crucial for interpreting the mechanism of action of this inhibitor. Upon binding of its ligands, such as Glial cell line-Derived Neurotrophic Factor (GDNF) family ligands (GFLs), in conjunction with a GFRα co-receptor, the RET receptor dimerizes and undergoes autophosphorylation. This activation triggers several downstream signaling cascades that are critical for cell survival, proliferation, and differentiation. Aberrant activation of this pathway is implicated in various cancers.
Figure 3. Simplified RET signaling pathway and the point of inhibition by this compound.
Characterization of the Biological Activity of Ret-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ret-IN-15 is a novel small molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including activating point mutations and chromosomal rearrangements, are oncogenic drivers in a variety of human cancers, most notably in medullary and papillary thyroid carcinomas, as well as a subset of non-small cell lung cancers. The constitutive activation of RET kinase activity due to these genetic alterations leads to the uncontrolled proliferation and survival of cancer cells. This compound, identified as compound 51 in patent WO2021115457A1, has emerged as a promising therapeutic candidate for cancers harboring these RET aberrations. This document provides a technical guide to the biological activity of this compound, summarizing its mechanism of action, effects on cellular signaling, and preclinical data.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RET kinase domain. By binding to the ATP-binding pocket of the RET protein, this compound blocks the transfer of phosphate from ATP to tyrosine residues on the kinase and its downstream substrates. This inhibition of autophosphorylation and substrate phosphorylation effectively abrogates the kinase's catalytic activity, thereby disrupting the aberrant signaling cascades that drive tumorigenesis.
RET Signaling Pathway and Inhibition by this compound
The RET receptor, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and undergoes autophosphorylation on multiple tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor and effector proteins, initiating a cascade of downstream signaling pathways crucial for cell survival, proliferation, differentiation, and migration. Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
In RET-driven cancers, mutations or fusions lead to ligand-independent dimerization and constitutive activation of these downstream pathways. This compound, by inhibiting the kinase activity of RET, is designed to block the initiation of these signaling cascades.
Quantitative Biological Data
Specific quantitative data, such as IC50 values for this compound against wild-type and mutated RET kinases, as well as its selectivity profile against a panel of other kinases, are expected to be detailed within patent documentation (WO2021115457A1). This information is not publicly available in the searched scientific literature.
Experimental Protocols
Detailed experimental protocols for the biological characterization of this compound are presumed to be described in patent WO2021115457A1. However, standard methodologies for key assays are provided below for reference.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of RET kinase activity (IC50).
Workflow:
Methodology:
-
Recombinant human RET kinase is incubated with a specific peptide substrate and varying concentrations of this compound in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.
-
The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines with known RET alterations.
Methodology:
-
Cancer cells harboring RET mutations or fusions (e.g., TT cells for medullary thyroid carcinoma) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound.
-
The cells are incubated for a period of 48 to 72 hours.
-
Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the resulting dose-response curves.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the on-target activity of this compound by examining the phosphorylation status of RET and its downstream signaling proteins.
Methodology:
-
RET-driven cancer cells are treated with various concentrations of this compound for a specified time.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific for phosphorylated RET (p-RET), total RET, phosphorylated forms of downstream effectors (e.g., p-ERK, p-AKT), and their total protein counterparts.
-
A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence or fluorescence imaging. A reduction in the levels of p-RET and downstream phosphorylated proteins with increasing concentrations of this compound indicates effective target engagement and pathway inhibition.
In Vivo Efficacy
Preclinical in vivo studies, likely involving xenograft models with RET-driven tumors, are anticipated to be described in patent WO2021115457A1. This data would be crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Conclusion
This compound is a targeted inhibitor of the RET receptor tyrosine kinase, a clinically validated driver of several cancers. Its mechanism of action involves the direct inhibition of RET kinase activity, leading to the suppression of downstream pro-survival and proliferative signaling pathways. While the publicly available data is limited, the foundational information suggests that this compound holds potential as a therapeutic agent for patients with RET-altered malignancies. Further disclosure of the detailed biological data from the primary patent source is necessary for a complete characterization of its activity and selectivity.
References
Methodological & Application
Application Notes and Protocols for Ret-IN-15 In Vitro Cell Viability Assay
Topic: Ret-IN-15 In Vitro Cell Viability Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro cell viability assays are fundamental tools in drug discovery and cancer research for assessing the cytotoxic or cytostatic effects of novel compounds. This document provides a detailed protocol for evaluating the in vitro efficacy of a hypothetical RET inhibitor, herein referred to as "this compound," using a resazurin-based cell viability assay. RET (Rearranged during Transfection) is a receptor tyrosine kinase that, when constitutively activated by mutations or fusions, can drive the growth of various cancers.[1][2] RET inhibitors are designed to block the signaling activity of the RET protein, thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway.[1]
The following application notes and protocols are designed to guide researchers in determining the potency of this compound by measuring its effect on the viability of cancer cells harboring RET alterations.
Application Notes
Principle of the Resazurin Assay
The resazurin assay is a sensitive and reliable method for quantifying cell viability.[3] The assay is based on the ability of metabolically active, viable cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[4][5] This reduction is carried out by mitochondrial enzymes and is indicative of cellular metabolic activity.[3] The amount of fluorescent resorufin produced is directly proportional to the number of viable cells.[4][5] This method is preferred for its simplicity, as it involves a single reagent addition and does not require cell lysis.[4]
Mechanism of Action of RET Inhibitors
The RET protein is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] In certain cancers, genetic alterations such as point mutations or gene fusions lead to the constitutive activation of the RET kinase, resulting in uncontrolled cell proliferation.[1][2] RET inhibitors work by binding to the ATP-binding site of the RET protein, which prevents its activation and blocks downstream signaling pathways that promote cancer cell growth and survival.[1] By inhibiting the RET protein, these targeted therapies can induce programmed cell death (apoptosis) and suppress tumor progression.[1]
Experimental Protocols
This section details a comprehensive protocol for assessing the effect of this compound on the viability of a relevant cancer cell line (e.g., a non-small-cell lung cancer line with a KIF5B-RET fusion or a thyroid cancer line with a RET mutation).
Materials and Reagents
-
Cancer cell line with a known RET alteration
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Resazurin sodium salt
-
Opaque-walled 96-well microplates (suitable for fluorescence measurement)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro cell viability assay.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture the selected RET-altered cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.
-
Count the cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of an opaque-walled 96-well plate.
-
Add 100 µL of sterile PBS to the outer wells to prevent evaporation.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 nM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Resazurin Assay and Data Collection:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize it.[6]
-
Add 20 µL of the resazurin solution to each well, including control wells.[6]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[6]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Fluorescence_of_Treated_Cells / Fluorescence_of_Vehicle_Control_Cells) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by performing a non-linear regression analysis of the dose-response curve.
-
Data Presentation
The quantitative results of the cell viability assay should be summarized in a table for clear comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control (0 µM) | 100 ± 5.2 |
| 0.001 µM | 98.6 ± 4.8 |
| 0.01 µM | 85.3 ± 6.1 |
| 0.1 µM | 52.1 ± 3.9 |
| 1 µM | 15.7 ± 2.5 |
| 10 µM | 5.4 ± 1.8 |
| IC50 Value | ~0.09 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
RET Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical RET signaling pathway and the mechanism of its inhibition by this compound. Upon ligand binding, RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative pathways, including the RAS/MAPK and PI3K-AKT pathways.[7] this compound, as a RET inhibitor, blocks this initial phosphorylation step.
Caption: RET signaling pathway and its inhibition by this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. labbox.es [labbox.es]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of Ret-IN-15 in Cell-Based Assays
Introduction
Ret-IN-15 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] The RET proto-oncogene plays a crucial role in cell growth, survival, and differentiation.[3] Oncogenic activation of RET, through mechanisms such as point mutations or gene fusions, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[4][5][6][7] this compound offers a targeted therapeutic strategy by blocking the ATP-binding site of the RET protein, thereby inhibiting its kinase activity and downstream signaling.[8]
These application notes provide detailed protocols for characterizing the activity of this compound in cell-based assays. The described methods will enable researchers to assess the inhibitor's effect on RET phosphorylation, its impact on downstream signaling pathways, and its ability to inhibit the proliferation of cancer cells harboring RET alterations.
Mechanism of Action
In cancers driven by RET alterations, the kinase is constitutively active, leading to ligand-independent dimerization and autophosphorylation.[9] This triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote uncontrolled cell proliferation and survival.[10][11] this compound inhibits the initial autophosphorylation of RET, effectively shutting down these oncogenic signals.[8] The efficacy of this inhibition can be quantified by measuring the reduction in phosphorylated RET (pRET) and the downstream effectors pERK and pAKT, as well as by assessing the overall impact on cell viability and proliferation.
Quantitative Data Summary
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process (e.g., cell proliferation) by 50%.[12][13][14] The following table provides an example summary of IC50 values for this compound against various cancer cell lines characterized by different RET alterations.
| Cell Line | Cancer Type | RET Alteration | Assay Type | This compound IC50 (nM) |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | Cell Viability (MTT) | 8.5 |
| MZ-CRC-1 | Medullary Thyroid | RET M918T Mutation | Cell Viability (MTT) | 12.3 |
| TPC-1 | Papillary Thyroid | CCDC6-RET Fusion | Cell Viability (CCK-8) | 9.2 |
| CUTO22 | Lung Adenocarcinoma | KIF5B-RET Fusion | Cell Viability (CCK-8) | 15.7 |
| Ba/F3 | Pro-B Cell Line | KIF5B-RET (Engineered) | Cell Proliferation | 5.4 |
| HEK293 | Embryonic Kidney | Wild-Type RET | Cell Viability (MTT) | >10,000 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Assessment of RET Phosphorylation and Downstream Signaling by Western Blot
This protocol details the methodology for analyzing the inhibition of RET phosphorylation and its downstream targets, ERK and AKT, in response to this compound treatment.
Materials:
-
RET-fusion positive cell line (e.g., LC-2/ad)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[15]
-
Primary antibodies: anti-pRET (Tyr905), anti-RET, anti-pERK (Thr202/Tyr204), anti-ERK, anti-pAKT (Ser473), anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and incubate overnight at 37°C with 5% CO2 to allow for attachment.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[16]
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[17]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[16]
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C.[15][18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
-
Detection:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphoprotein signals to their respective total protein signals and compare the treated samples to the vehicle control.
Protocol 2: Cell Viability (MTT/CCK-8) Assay for IC50 Determination
This protocol describes a colorimetric assay to measure cell viability and determine the IC50 of this compound. The method is based on the reduction of a tetrazolium salt (MTT) or a water-soluble tetrazolium salt (WST-8 in CCK-8 kits) by metabolically active cells into a colored formazan product.[19][20]
Materials:
-
RET-fusion positive cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT Reagent (5 mg/mL in PBS)
-
DMSO (for MTT assay solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed 3,000-10,000 cells in 100 µL of medium per well into a 96-well plate.[19] The optimal seeding density should be determined empirically for each cell line.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution series of this compound in culture medium. A typical range would be from 1 nM to 10 µM.
-
Add 100 µL of the 2x drug dilutions to the corresponding wells to achieve a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Viability Measurement:
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.[19]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[19]
For MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[21]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Mix gently on an orbital shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log-transformed drug concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET inhibitor - Wikipedia [en.wikipedia.org]
- 5. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 9. ilcn.org [ilcn.org]
- 10. researchgate.net [researchgate.net]
- 11. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ic50 values calculated: Topics by Science.gov [science.gov]
- 14. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RET Phosphorylation Analysis Using a RET Inhibitor
Disclaimer: No specific public domain information is available for a compound designated "Ret-IN-15". The following application notes and protocols are provided as a generalized guide for a potent and selective Hypothetical RET Inhibitor (HRI) . These guidelines are based on established methodologies for the analysis of RET phosphorylation and should be adapted as necessary for specific experimental conditions.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical mediator of cell growth, survival, differentiation, and migration.[1][2] Dysregulation of RET signaling, through mutations or fusions, is a known driver in several cancers, including non-small cell lung cancer and thyroid carcinomas.[3][4] Consequently, inhibitors of RET kinase activity are valuable tools for both basic research and clinical applications.[5] This document provides detailed protocols for the laboratory application of a Hypothetical RET Inhibitor (HRI) to analyze RET phosphorylation.
RET Signaling Pathway
Under normal physiological conditions, the RET receptor is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) and a GFL family receptor α (GFRα) co-receptor.[6][7] This binding induces RET dimerization and subsequent autophosphorylation of multiple tyrosine residues within the intracellular kinase domain.[1][8] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][6]
Caption: Canonical RET Signaling Pathway.
Mechanism of Action of Hypothetical RET Inhibitor (HRI)
HRI is a selective ATP-competitive inhibitor of the RET kinase. By binding to the ATP-binding pocket of the RET kinase domain, HRI prevents the transfer of phosphate from ATP to tyrosine residues, thereby inhibiting RET autophosphorylation and subsequent activation of downstream signaling pathways. This leads to a reduction in cell proliferation and survival in RET-driven cancer models.
Data Presentation
Table 1: In Vitro Kinase Assay - HRI Inhibition of RET Phosphorylation
| HRI Concentration (nM) | % Inhibition of RET Phosphorylation |
| 0.1 | 15.2 ± 2.1 |
| 1 | 48.9 ± 3.5 |
| 10 | 85.7 ± 1.8 |
| 100 | 98.1 ± 0.9 |
| 1000 | 99.5 ± 0.4 |
| IC50 (nM) | 1.5 |
Table 2: In-Cell Western Assay - HRI Inhibition of GDNF-induced RET Phosphorylation in HEK293-RET cells
| HRI Concentration (nM) | Normalized p-RET/Total RET Signal |
| 0 (unstimulated) | 0.12 ± 0.03 |
| 0 (GDNF-stimulated) | 1.00 ± 0.08 |
| 1 | 0.85 ± 0.06 |
| 10 | 0.42 ± 0.04 |
| 100 | 0.18 ± 0.02 |
| 1000 | 0.13 ± 0.03 |
| IC50 (nM) | 12.5 |
Experimental Protocols
Western Blotting for p-RET Analysis
This protocol describes the detection of phosphorylated RET (p-RET) and total RET in cell lysates by Western blotting following treatment with HRI.
Caption: Western Blotting Workflow for p-RET Analysis.
Materials:
-
Cell lines expressing RET (e.g., HEK293-RET, MTC cell lines)
-
HRI
-
GDNF (for stimulation)
-
RIPA buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer[9]
-
SDS-PAGE gels[10]
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-RET, anti-total RET, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody[11]
-
Chemiluminescent substrate[10]
Protocol:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Serum starve cells for 4-6 hours, then pre-treat with varying concentrations of HRI for 2 hours. Stimulate with GDNF (50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[9] Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[9] Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.[10]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times with TBST. Apply chemiluminescent substrate and image the blot.[10]
-
Stripping and Re-probing: To analyze total RET or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
In-Cell Western (ICW) Assay for p-RET Analysis
This high-throughput method allows for the quantification of RET phosphorylation directly in cultured cells.[12][13]
Caption: In-Cell Western (ICW) Assay Workflow.
Materials:
-
Black-walled 96-well plates
-
Cell lines expressing RET
-
HRI and GDNF
-
Formaldehyde solution (4%)[14]
-
Permeabilization buffer (0.1% Triton X-100 in PBS)[12]
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (anti-p-RET and a normalization antibody like anti-total RET or anti-tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[13]
-
Treatment: Serum starve cells, then treat with a dilution series of HRI followed by GDNF stimulation. Include appropriate controls (unstimulated, stimulated without inhibitor).
-
Fixation: Remove media and add 4% formaldehyde in PBS. Incubate for 20 minutes at room temperature.[12]
-
Permeabilization: Wash wells with PBS containing 0.1% Triton X-100. Repeat washes.[12]
-
Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature.[12]
-
Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies (e.g., rabbit anti-p-RET and mouse anti-total RET) diluted in antibody dilution buffer overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash wells with PBS + 0.1% Tween-20. Add a cocktail of fluorescently-labeled secondary antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD) and incubate for 1 hour at room temperature in the dark.[16]
-
Plate Scanning: Wash wells. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both p-RET and total RET. Normalize the p-RET signal to the total RET signal.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of HRI on the enzymatic activity of purified RET kinase.[17]
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant RET kinase
-
Kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[17]
-
ATP
-
RET kinase substrate (e.g., a synthetic peptide)
-
HRI
-
A detection reagent system (e.g., ADP-Glo™ Kinase Assay)[17][18]
-
White, opaque 96- or 384-well plates
Protocol:
-
Reagent Preparation: Prepare solutions of RET kinase, substrate, and ATP in kinase buffer. Prepare a serial dilution of HRI.
-
Assay Setup: Add HRI dilutions to the wells of the assay plate.
-
Enzyme Addition: Add the RET kinase solution to the wells and incubate briefly.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the kinase substrate.[19]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection system. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent and measure luminescence.[17]
-
Data Analysis: Plot the percent inhibition of kinase activity against the logarithm of HRI concentration and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic RET Kinase Domain Mutations Perturb the Autophosphorylation Trajectory by Enhancing Substrate Presentation In trans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. biomol.com [biomol.com]
- 14. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 15. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. products.advansta.com [products.advansta.com]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. In vitro kinase assay [protocols.io]
Application Notes and Protocols: Using Ret-IN-15 for Western Blot Analysis of Downstream RET Targets
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems.[1][2] However, aberrant RET signaling, due to activating point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including medullary and papillary thyroid carcinomas, and non-small cell lung cancer.[3][4][5] Constitutive activation of RET leads to the persistent stimulation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[3][6][7]
Ret-IN-15 is a potent and highly selective small molecule inhibitor of RET kinase activity. Its high specificity allows for the precise dissection of RET-mediated signaling events with minimal off-target effects. These application notes provide a detailed protocol for utilizing this compound in conjunction with Western blot analysis to investigate the phosphorylation status of RET and its key downstream targets. This allows researchers to effectively probe the molecular mechanisms of RET-driven cellular processes and to evaluate the efficacy of RET inhibition in relevant cell models.
RET Signaling Pathway and Inhibition by this compound
Upon binding of its ligand, a glial cell line-derived neurotrophic factor (GDNF) family ligand/co-receptor complex, the RET receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain.[6][8] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades.[6][7][8] Key signaling nodes include:
-
PLCγ: Activation of Phospholipase C gamma leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC).
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
RAS/MAPK Pathway: This cascade, including RAF, MEK, and ERK, is a central regulator of cell growth and differentiation.[3]
This compound functions by competitively binding to the ATP-binding pocket of the RET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.[9]
Experimental Protocol: Western Blot Analysis of RET Pathway Inhibition
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation of RET, AKT, and ERK by Western blot.
Materials and Reagents
-
Cell line with endogenous or engineered RET activation (e.g., TT, MZ-CRC-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Aspirate the old medium and treat the cells with the prepared concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.[10]
-
Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Data Presentation
The inhibitory effect of this compound on the phosphorylation of RET and its downstream targets can be presented in a tabular format for clear comparison. The following table shows hypothetical data from a dose-response experiment.
| This compound Concentration (nM) | p-RET (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 45 | 55 | 60 |
| 10 | 15 | 25 | 30 |
| 100 | 5 | 10 | 12 |
| 1000 | <1 | 2 | 3 |
Table 1: Dose-Dependent Inhibition of RET Pathway Signaling by this compound. Cells were treated with the indicated concentrations of this compound for 6 hours. Protein lysates were analyzed by Western blot, and the band intensities of phosphorylated proteins were quantified and normalized to their respective total protein levels and the loading control. Data are presented as a percentage of the vehicle-treated control.
Troubleshooting
-
High Background: Insufficient blocking or washing, or the primary antibody concentration is too high. Optimize blocking time and washing steps, and titrate the primary antibody.
-
Weak or No Signal: Insufficient protein loading, inefficient transfer, or inactive antibody or substrate. Confirm protein concentration and transfer efficiency, and use fresh antibody and substrate.
-
Multiple Bands: Non-specific antibody binding or protein degradation. Use a more specific antibody and ensure proper sample handling with protease inhibitors.
These application notes provide a comprehensive guide for using this compound to investigate RET signaling pathways. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the inhibition of RET and its downstream effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 10. bio-rad.com [bio-rad.com]
- 11. fortislife.com [fortislife.com]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 13. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Establishing Ret-IN-15 Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor Tyrosine Kinase (RET) is a critical signaling protein involved in the normal development of several tissues, including the nervous and renal systems.[1][2][3] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[4][5] These alterations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.
Selective RET inhibitors, such as Ret-IN-15, represent a significant advancement in targeted cancer therapy, offering high response rates in patients with RET-altered tumors.[4][6] However, as with many targeted therapies, the emergence of drug resistance is a major clinical challenge, limiting the long-term efficacy of these treatments.[7][8][9] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of next-generation inhibitors and effective combination therapies.
These application notes provide a comprehensive guide for establishing and characterizing this compound resistant cancer cell line models in vitro. The protocols outlined below will enable researchers to develop valuable tools for investigating the molecular basis of resistance and for screening novel therapeutic strategies to overcome it.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
This table provides representative data on the half-maximal inhibitory concentration (IC50) of this compound against parental (sensitive) and newly established resistant cancer cell lines. A significant increase in the IC50 value is the primary indicator of acquired resistance.[10][11]
| Cell Line Model | Parental IC50 (nM) | Resistant Subclone 1 IC50 (nM) | Resistant Subclone 2 IC50 (nM) | Fold Increase in Resistance (Subclone 1) | Fold Increase in Resistance (Subclone 2) |
| LC-2/ad (RET-fusion NSCLC) | 15 | 850 | 1200 | ~57 | ~80 |
| TT (RET-mutant MTC) | 10 | 650 | 980 | ~65 | ~98 |
Note: These are example values based on typical shifts observed with other selective RET inhibitors. Actual values will vary depending on the cell line and specific experimental conditions.
Table 2: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number (Example) |
| RET-fusion or RET-mutant cancer cell line | ATCC / JCRB | e.g., NCI-H2228, TT |
| This compound | In-house/Custom Synthesis | N/A |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| DMSO | Sigma-Aldrich | D2650 |
| MTT Reagent | Thermo Fisher | M6494 |
| Cell Counting Kit-8 (CCK-8) | Dojindo | CK04 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibodies (RET, p-RET, ERK, p-ERK, AKT, p-AKT) | Cell Signaling Technology | Various |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | Various |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Protocol 1: Determination of Initial IC50 of this compound
Before generating resistant cell lines, it is essential to determine the baseline sensitivity of the parental cell line to this compound.[12]
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[13]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range might be 0.1 nM to 10 µM.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT or CCK-8):
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) and incubate until the formazan crystals are dissolved. Read the absorbance at 570 nm.[14][15]
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound Resistant Cell Lines by Dose Escalation
This method involves exposing cancer cells to gradually increasing concentrations of the drug over a prolonged period to select for resistant populations.[16][17][18]
-
Initial Exposure: Culture the parental cancer cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[16]
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., reaching ~80% confluency). This may take several passages. Once the cells are growing steadily at this concentration, they are ready for the next dose increase.
-
Stepwise Dose Increase: Gradually increase the concentration of this compound in the culture medium. A typical increase is 1.5- to 2-fold at each step.[18]
-
Repeat and Select: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover. This process can take several months.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., >10-fold the parental IC50) than what the parental cells can tolerate.
-
Characterization and Banking: Once established, confirm the resistant phenotype by re-evaluating the IC50 (as per Protocol 1). It is crucial to create cryopreserved stocks of the resistant cell line at various stages of its development.[16]
Protocol 3: Characterization of Resistant Cell Lines by Western Blotting
Western blotting is used to assess changes in the RET signaling pathway that may contribute to resistance.[19][20][21][22][23]
-
Cell Lysis: Grow both parental and resistant cells to ~80-90% confluency. Treat the cells with different concentrations of this compound for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total RET, phosphorylated RET (p-RET), total ERK, phosphorylated ERK (p-ERK), total AKT, and phosphorylated AKT (p-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins between parental and resistant cells, both at baseline and after treatment with this compound. Persistent downstream signaling in the presence of the inhibitor in resistant cells can indicate a resistance mechanism.
Protocol 4: Screening for Resistance Mutations
Identifying the genetic basis of resistance is a key step. This often involves sequencing the RET gene in the resistant cell lines.
-
Genomic DNA/RNA Extraction: Isolate genomic DNA and/or total RNA from both parental and resistant cell lines.
-
PCR and Sanger Sequencing: Design primers to amplify the kinase domain of the RET gene. Sequence the PCR products to identify potential point mutations that may interfere with this compound binding.
-
Next-Generation Sequencing (NGS): For a more comprehensive and unbiased approach, perform whole-exome or targeted panel sequencing to identify not only on-target RET mutations but also alterations in other genes that could confer resistance through bypass signaling pathways.[24][25][26][27][28]
Mandatory Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Establishing Resistant Cell Lines.
Caption: Mechanisms of Resistance to RET Inhibitors.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RET inhibitor - Wikipedia [en.wikipedia.org]
- 5. ilcn.org [ilcn.org]
- 6. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Unbiased Forward Genetic Screening with Chemical Mutagenesis to Uncover Drug-Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Unbiased Forward Genetic Screening with Chemical Mutagenesis to Uncover Drug–Target Interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genome-wide mutagenesis screens for drug resistance in cancer. [sanger.ac.uk]
- 28. biorxiv.org [biorxiv.org]
Application Notes and Protocols: A Selective RET Kinase Inhibitor
Product Name: Ret-IN-15 (Exemplary Selective RET Inhibitor)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[1][2] However, aberrant activation of the RET kinase through mutations or chromosomal rearrangements is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[2][3][4] These genetic alterations lead to constitutive, ligand-independent activation of the RET kinase, promoting downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which in turn drives cell proliferation, survival, and migration.[3]
This compound is an exemplary potent and selective ATP-competitive inhibitor of the RET kinase. These application notes provide an overview of its mechanism of action, quantitative data on its activity, and detailed protocols for its use in oncology drug discovery research. The data presented are representative of next-generation selective RET inhibitors, such as Selpercatinib and Pralsetinib.[3]
Mechanism of Action
This compound is designed to target and block the kinase activity of both wild-type and mutated forms of the RET protein.[1] By binding to the ATP-binding site of the RET kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling cascades.[1][5] This targeted inhibition leads to the suppression of proliferation and induction of apoptosis in cancer cells harboring activating RET alterations.[1] Its high selectivity for RET over other kinases, such as VEGFR2, is intended to minimize off-target toxicities, a common issue with older multi-kinase inhibitors.[6]
Data Presentation
Table 1: Biochemical Activity of Representative RET Inhibitors
This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of two selective RET inhibitors, Selpercatinib and Pralsetinib, against various RET kinase variants and other kinases.
| Compound | Target | IC50 (nM) | Reference |
| Selpercatinib | Wild-Type RET | 1.0 - 14.0 | [7][8] |
| RET (V804M) | 2.0 - 24.1 | [7][8] | |
| RET (V804L) | 2.0 | [8] | |
| RET (M918T) | 2.0 | [8] | |
| RET (G810R) | 530.7 | [7] | |
| Pralsetinib | Wild-Type RET | 0.4 | [9] |
| CCDC6-RET | 0.4 | [10] | |
| RET (V804L) | 0.4 | [10] | |
| RET (V804M) | 0.4 | [10] | |
| VEGFR2 | 35 | [10] |
Table 2: Cellular Activity of Representative RET Inhibitors
This table shows the cellular potency of selective RET inhibitors in engineered cell lines expressing specific RET fusions or mutations.
| Compound | Cell Line Model | IC50 (nM) | Reference |
| Selpercatinib | BaF3/RETM918T | 23 | [4] |
| BaF3/RETM918T/V804M | 184 | [4] | |
| BaF3/CCDC6-RET | ~5 | [4] | |
| Pralsetinib | BaF3/KIF5B-RET | 2.0 | [10] |
| BaF3/KIF5B-RETV804L | 11.0 | [10] |
Table 3: In Vivo Efficacy of Representative RET Inhibitors (Clinical Data)
This table presents the objective response rates (ORR) observed in clinical trials of Selpercatinib and Pralsetinib in patients with RET fusion-positive cancers.
| Compound | Cancer Type | Patient Population | Objective Response Rate (ORR) | Reference |
| Selpercatinib | NSCLC | Treatment-Naïve | 85% | [11] |
| NSCLC | Previously Treated | 64% | [11] | |
| Pralsetinib | NSCLC | Treatment-Naïve | 73% | [12] |
| NSCLC | Previously Treated (Platinum) | 61% | [12] | |
| Thyroid Cancer | RET fusion-positive | 91% | [12] |
Mandatory Visualizations
Caption: RET Signaling Pathway and Point of Inhibition.
Caption: Workflow for Preclinical Evaluation of a RET Inhibitor.
Caption: Logic for a RET-Targeted Therapy Approach.
Experimental Protocols
Protocol 1: In Vitro RET Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound against a specific RET kinase variant in a biochemical assay.
Materials:
-
Recombinant human RET kinase domain (wild-type or mutant)
-
Poly-Glu-Tyr (4:1) peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]ATP
-
ATP solution (10 mM)
-
This compound (serial dilutions in DMSO)
-
96-well plates
-
Filter plates (e.g., P81 phosphocellulose)
-
Phosphoric acid (0.75%)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the RET kinase enzyme and the peptide substrate in kinase buffer.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 20 µL of a solution containing ATP and [γ-³³P]ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability and proliferation of cancer cells harboring a RET alteration. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]
Materials:
-
RET-driven cancer cell line (e.g., LC-2/ad, TT)
-
Complete cell culture medium
-
This compound (serial dilutions in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently by pipetting or shaking for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value.
Protocol 3: Western Blotting for RET Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of RET and downstream signaling proteins like ERK and AKT.
Materials:
-
RET-driven cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., nitrocellulose membrane, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RET (Tyr905), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RET) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[18]
-
Wash the membrane three times with TBST for 5 minutes each.[18]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To analyze other proteins, the membrane can be stripped and re-probed with additional antibodies (e.g., total-RET, p-ERK, GAPDH).
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model using a RET-driven cancer cell line.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
RET-driven cancer cell line
-
Matrigel (optional, for some cell lines)
-
This compound formulated in a suitable vehicle for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, optionally mixing 1:1 with Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.[19]
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Drug Treatment:
-
Prepare the dosing solution of this compound and the vehicle control.
-
Administer the treatment daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Measurement:
-
Measure tumor volumes 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint size.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., Western blotting) or fixed in formalin for histopathology.[20]
-
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selpercatinib | c-RET | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. targetedonc.com [targetedonc.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ret-IN-15: A Selective RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design considerations for studies involving Ret-IN-15, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The protocols detailed below are intended to facilitate the investigation of this compound's biochemical and cellular activity, as well as its in vivo efficacy.
Introduction to this compound
This compound is a small molecule inhibitor targeting the kinase activity of the RET protein.[1][2] The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, where activating mutations or chromosomal rearrangements lead to constitutive kinase activity.[3] This aberrant signaling promotes uncontrolled cell proliferation, survival, and growth through downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT. This compound is designed to specifically bind to the ATP-binding site of the RET kinase, thereby blocking its phosphotransferase activity and inhibiting downstream signaling cascades.[4]
Data Presentation: Biochemical and Cellular Activity of this compound
The following tables summarize hypothetical quantitative data for this compound to serve as a reference for expected experimental outcomes. Note: This data is for illustrative purposes only and should be experimentally determined for each specific assay system.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| RET (Wild-Type) | 1.5 |
| RET (V804M Gatekeeper Mutant) | 5.2 |
| RET (M918T Mutant) | 0.8 |
| KDR (VEGFR2) | 150 |
| FGFR2 | >1000 |
| EGFR | >1000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Potency of this compound in RET-Driven Cancer Cell Lines
| Cell Line | RET Alteration | Assay Type | Endpoint | IC50 (nM) |
| MZ-CRC-1 | RET M918T | Cell Viability (MTT) | 72h | 10.5 |
| LC-2/ad | CCDC6-RET Fusion | Cell Viability (MTT) | 72h | 15.2 |
| TT | RET C634W | Cell Viability (MTT) | 72h | 8.9 |
| HEK293 (Control) | None | Cell Viability (MTT) | 72h | >10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell viability.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase.
Materials:
-
Recombinant human RET kinase (and other kinases for selectivity profiling)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based RET Phosphorylation Assay (Western Blot)
This protocol measures the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.
Materials:
-
RET-driven cancer cell line (e.g., MZ-CRC-1)
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Scrape the cells, collect the lysates, and clarify by centrifugation.[5]
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6][7]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of RET phosphorylation and downstream signaling.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
RET-driven and control cancer cell lines
-
Cell culture medium and supplements
-
This compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8]
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[10]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
RET-driven cancer cell line (e.g., LC-2/ad)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to compare tumor growth inhibition between the treatment and control groups.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound studies.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. origene.com [origene.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ret-IN-15 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of Ret-IN-15, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor targeting the RET kinase, a key driver in various types of cancers, including non-small cell lung cancer and thyroid carcinomas. Constitutive activation of RET, through mutations or gene fusions, leads to the uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival.[1] this compound is utilized in cancer research to study the effects of RET inhibition on tumor growth and to develop targeted therapies.[2][3]
Quantitative Data for this compound
For ease of reference, the key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈N₈O₂ | [2] |
| Molecular Weight | 496.56 g/mol | [2] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for organic compounds and is suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.97 mg of this compound (see calculation below).
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Desired Volume (L) = 0.001 L
-
Molecular Weight ( g/mol ) = 496.56 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 496.56 g/mol = 0.0049656 g = 4.97 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[2]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is often beneficial to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
To do this, add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium.
-
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture well to achieve the desired final concentration. For example, to achieve a 10 µM final concentration in a 2 mL well, add 20 µL of the 100 µM intermediate solution.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This will account for any effects of the solvent on the cells.
-
Mixing: Gently mix the contents of the well after adding the inhibitor.
-
Incubation: Proceed with your experimental incubation period.
Visualizations
References
Safe laboratory handling and disposal of Ret-IN-15.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, use, and disposal of Ret-IN-15, a potent and selective inhibitor of the RET (Rearranged during Transfection) tyrosine kinase. Adherence to these guidelines is crucial for ensuring personnel safety, experimental integrity, and environmental protection.
Introduction
This compound is a small molecule inhibitor targeting the ATP-binding site of the RET protein kinase.[1] Dysregulation of the RET signaling pathway, through mutations or rearrangements, is a known driver in various cancers.[2][3] These protocols are designed to provide a comprehensive guide for the laboratory use of this compound in cancer research and drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2643375-86-2 | [4][5] |
| Molecular Formula | C27H28N8O2 | [4][5] |
| Molecular Weight | 496.56 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Storage (Powder) | 2 years at -20°C | [4] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [4] |
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Therefore, strict adherence to safety protocols is mandatory.
3.1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
An eyewash station and safety shower must be readily accessible.
3.2. Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling this compound or its solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A lab coat must be worn to protect personal clothing.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a properly fitted respirator should be used.
3.3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Remove contaminated clothing and wash it before reuse.
Experimental Protocols
4.1. Preparation of Stock Solutions:
Objective: To prepare a concentrated stock solution of this compound for use in cell-based or biochemical assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[4]
4.2. Cell Viability Assay (MTS/MTT Assay):
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line expressing a RET fusion or mutation.
Materials:
-
Cancer cell line of interest (e.g., a cell line with a known RET fusion)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically ≤ 0.1%).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[6]
-
Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.[7][8]
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.[8]
-
Measure the absorbance at the appropriate wavelength using a plate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Signaling Pathway and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RET tyrosine kinase.[1] The binding of this compound to the ATP pocket of the RET kinase domain prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1]
Caption: Mechanism of action of this compound in the RET signaling pathway.
Disposal Protocols
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with regulations.
6.1. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other sharps used for handling this compound solutions must be disposed of in a designated sharps container.
6.2. Decontamination:
-
Spills should be absorbed with an inert material (e.g., vermiculite, sand) and the contaminated material placed in a hazardous waste container.
-
The spill area should then be decontaminated with a suitable solvent (e.g., ethanol) followed by soap and water.
6.3. Final Disposal:
-
All hazardous waste containing this compound must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[5]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a cell-based assay with this compound.
Caption: General workflow for a cell-based assay using this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Non-small-cell lung cancer: how to manage RET-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|2643375-86-2|MSDS [dcchemicals.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sourcing and Application of Research-Grade Ret-IN-15: A Detailed Guide for Scientists
For researchers in oncology and drug development, securing high-purity, well-characterized molecular probes is paramount. Ret-IN-15, a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, has emerged as a critical tool for investigating the signaling pathways implicated in various cancers. This document provides comprehensive application notes and detailed protocols for the effective use of research-grade this compound, sourced from reputable chemical suppliers.
Introduction to this compound
This compound is a small molecule inhibitor targeting the RET receptor tyrosine kinase. Aberrant RET signaling, resulting from mutations or gene fusions, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2][3][4][5] this compound, identified as compound 51 in patent WO2021115457A1, offers a valuable tool for studying the biological consequences of RET inhibition and for the preclinical evaluation of potential therapeutic strategies.[1][2][6][7]
Sourcing Research-Grade this compound
For reliable and reproducible experimental results, it is crucial to source this compound from qualified chemical suppliers who provide comprehensive characterization data. Below is a list of suppliers offering this compound for research purposes. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
| Supplier | Catalog Number | Purity | Notes |
| MedChemExpress | HY-146710 | ≥98% | Provides basic chemical data and cites patent WO2021115457A1 as the origin. |
| DC Chemicals | DC50272 | Not specified | Provides CAS number and basic chemical properties. Also references patent WO2021115457A1. |
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 2643375-86-2 |
| Molecular Formula | C27H28N8O2 |
| Molecular Weight | 496.56 g/mol |
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the ATP-binding pocket of the RET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] The canonical RET signaling pathway involves the activation of several key downstream effectors, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][4][5] By inhibiting RET, this compound effectively blocks these pro-oncogenic signals.
References
- 1. US11273160B2 - RET inhibitor for use in treating cancer having a RET alteration - Google Patents [patents.google.com]
- 2. epo.org [epo.org]
- 3. Espacenet | WIPO Inspire [inspire.wipo.int]
- 4. PATENTSCOPE [wipo.int]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wipo.int [wipo.int]
Application of Ret-IN-15 in patient-derived organoid cultures.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rearranged during transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and cell types.[1][2] However, aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[3][4][5] These alterations lead to constitutive activation of downstream signaling pathways, such as the RAS/MAPK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival.[3][6]
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they closely recapitulate the genetic and phenotypic characteristics of the original tumor.[7] This makes them an ideal platform for testing the efficacy of targeted therapies. Ret-IN-15 is a novel small molecule inhibitor of RET kinase.[8][9] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in patient-derived organoid cultures to evaluate its therapeutic potential.
Mechanism of Action
This compound is a selective inhibitor of the RET receptor tyrosine kinase.[8][9] In cancers driven by RET alterations, the RET kinase is constitutively active, leading to autophosphorylation and the subsequent activation of downstream signaling cascades that promote tumor growth and survival.[10] this compound is designed to bind to the ATP-binding site of the RET kinase domain, preventing its phosphorylation and thereby blocking the initiation of these downstream signals.[10] This inhibition is expected to induce apoptosis and suppress the proliferation of cancer cells that are dependent on aberrant RET signaling.
Data Presentation
Quantitative data on the efficacy of this compound is not yet broadly available in peer-reviewed literature. However, the following tables provide examples of how to present efficacy data for a RET inhibitor, using representative data from other selective RET inhibitors as a placeholder. Researchers should replace this with their own experimental data for this compound.
Table 1: In Vitro Efficacy of Representative RET Inhibitors in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | Representative RET Inhibitor | IC50 (nM) |
| MTC-TT | RET M918T | Selpercatinib | 6 |
| Ba/F3 | CCDC6-RET | Selpercatinib | 7 |
| Ba/F3 | KIF5B-RET | Selpercatinib | 6 |
| LC-2/ad | CCDC6-RET | Pralsetinib | 0.4 |
| MTC-TT | RET M918T | Pralsetinib | 0.5 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
| PDX Model | RET Alteration | Representative RET Inhibitor | Dosing | Tumor Growth Inhibition (%) |
| LU-01-0418 | KIF5B-RET | Selpercatinib | 30 mg/kg QD | 104 |
| CTG-1927 | CCDC6-RET | Selpercatinib | 30 mg/kg QD | 100 |
| TH-01-0031 | RET M918T | Pralsetinib | 20 mg/kg QD | 95 |
Note: This data is illustrative and should be replaced with experimental data for this compound.
Experimental Protocols
The following protocols provide a framework for the application of this compound in patient-derived organoid cultures.
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDO cultures from patient tumor tissue.
Materials:
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Fresh tumor tissue from biopsy or resection
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Growth factor-reduced Matrigel or other suitable extracellular matrix (ECM)
-
Organoid growth medium (tissue-specific formulation)
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Gentle cell dissociation reagent (e.g., TrypLE)
-
Cell strainers (e.g., 70 µm)
-
6-well or 24-well culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Processing: Mince the tumor tissue into small fragments (~1-2 mm³) under sterile conditions.
-
Enzymatic Digestion: Incubate the tissue fragments with a gentle cell dissociation reagent according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filtration: Pass the cell suspension through a cell strainer to remove larger clumps.
-
Cell Pelletting: Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.
-
Embedding in ECM: Resuspend the cell pellet in cold liquid ECM (e.g., Matrigel) at the desired cell density.
-
Plating: Dispense droplets of the cell-ECM mixture into pre-warmed culture plates.
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the ECM to solidify.
-
Addition of Growth Medium: Carefully add pre-warmed organoid growth medium to each well.
-
Culture and Maintenance: Culture the organoids in a 37°C incubator, changing the medium every 2-3 days. Passage the organoids as they grow, typically every 7-14 days.
Protocol 2: Drug Treatment of PDOs with this compound
This protocol describes how to treat established PDO cultures with this compound to assess its anti-cancer activity.
Materials:
-
Established PDO cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Organoid growth medium
-
Multi-well plates (e.g., 96-well) for high-throughput screening
Procedure:
-
Organoid Seeding: Dissociate established PDOs into small fragments or single cells and seed them in a multi-well plate as described in Protocol 1. Allow the organoids to form for 3-4 days.
-
Preparation of Drug Dilutions: Prepare a serial dilution of this compound in organoid growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Drug Treatment: Remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated organoids for the desired duration (e.g., 72 hours, 96 hours, or longer).
-
Viability Assessment: After the incubation period, assess organoid viability using a suitable assay, such as a CellTiter-Glo® 3D Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the viability data against the drug concentrations.
Conclusion
The use of patient-derived organoids provides a clinically relevant platform for the preclinical evaluation of novel targeted therapies like this compound. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the efficacy of this compound in RET-driven cancers. As more data on this compound becomes available, these application notes can be further refined to provide more specific guidance on its optimal use in PDO-based drug development.
References
- 1. targetedonc.com [targetedonc.com]
- 2. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision therapy for RET-altered cancers with RET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. What are RET inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of Ret-IN-15 in DMSO.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of the RET kinase inhibitor, Ret-IN-15, in Dimethyl Sulfoxide (DMSO).
Troubleshooting Poor Solubility of this compound in DMSO
Issues with dissolving this compound in DMSO can often be resolved by optimizing your protocol and considering the quality of your materials. Below is a step-by-step guide to troubleshoot and improve the solubility of this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to follow when encountering solubility issues with this compound.
Optimizing Ret-IN-15 Treatment for Accurate IC50 Determination: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ret-IN-15 in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] RET is a crucial driver in certain types of cancers, and its inhibition can block downstream signaling pathways that promote tumor growth and survival.[2][3] While specific binding details for this compound are not extensively published, like most selective RET inhibitors, it is presumed to be an ATP-competitive, reversible inhibitor.[4][5][6] This means it competes with ATP for binding to the kinase domain of the RET protein, thereby preventing phosphorylation and activation of its downstream targets.
Q2: Which signaling pathways are affected by this compound?
Constitutive activation of RET, through mutations or gene fusions, leads to the activation of several downstream signaling cascades that are critical for cell proliferation and survival. By inhibiting RET, this compound is expected to block these key pathways, including:
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RAS/RAF/MEK/ERK (MAPK) Pathway: Plays a central role in cell proliferation.
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PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.
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PLCγ Pathway: Involved in cell signaling through the generation of second messengers.
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STAT3 Pathway: Contributes to gene transcription that promotes cell survival and proliferation.
Q3: What are suitable positive control cell lines for this compound treatment?
It is recommended to use cell lines with known RET fusions or mutations, which render them dependent on RET signaling for their growth and survival. Some well-characterized cell lines used for testing RET inhibitors include:
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LC-2/ad: Human lung adenocarcinoma with a CCDC6-RET fusion.[7]
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TPC-1: Human papillary thyroid carcinoma with a CCDC6-RET fusion.
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MZ-CRC-1: Human medullary thyroid carcinoma with a RET C634W mutation.
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TT: Human medullary thyroid carcinoma with a RET C634W mutation.
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Engineered Ba/F3 cells expressing various RET fusions (e.g., KIF5B-RET).[8]
Q4: How should I prepare and store this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[9][10][11][12] For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value or no inhibition observed | 1. Cell line is not dependent on RET signaling: The chosen cell line may lack an activating RET mutation or fusion. 2. Compound degradation: Improper storage or handling of this compound. 3. Suboptimal assay conditions: Incorrect cell seeding density, incubation time, or reagent concentrations. 4. Acquired resistance: Prolonged exposure to the inhibitor may lead to resistance mutations (e.g., gatekeeper mutations like V804M).[8] | 1. Verify cell line genetics: Confirm the presence of a RET fusion or mutation using sequencing or other molecular techniques. Use a validated positive control cell line. 2. Use fresh compound: Prepare a fresh stock solution of this compound from a new vial. 3. Optimize assay parameters: Titrate cell number and treatment duration. Ensure all reagents are within their expiration dates. 4. Test for resistance mutations: If resistance is suspected, sequence the RET gene in the treated cells. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Compound precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations. 3. Edge effects in the microplate: Evaporation from the outer wells of the plate can lead to inconsistent results. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Check for precipitation: Visually inspect the wells for any signs of compound precipitation. If observed, try preparing fresh dilutions or using a lower starting concentration. Ensure the final DMSO concentration is not causing solubility issues. 3. Minimize edge effects: Avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
| Unexpected cytotoxicity in control cells | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. Older multi-kinase inhibitors with RET activity were known to inhibit VEGFR2, causing off-target effects.[2][13] | 1. Perform a DMSO toxicity control: Treat cells with the same concentrations of DMSO used in the experiment to determine its effect on cell viability. Keep the final DMSO concentration below 0.5%.[9][11] 2. Lower the concentration range: Test a lower range of this compound concentrations. If off-target effects are suspected, consider using a more selective RET inhibitor as a control. |
| Inconsistent results between experiments | 1. Variation in cell passage number: Cells at different passage numbers can exhibit different growth rates and drug sensitivities. 2. Inconsistent incubation times: Variations in the duration of drug exposure. 3. Reagent variability: Differences in lots of media, serum, or other reagents. | 1. Use a consistent cell passage number: Establish a standard operating procedure for cell passage and use cells within a defined passage range for all experiments. 2. Standardize incubation times: Use a precise timer for all incubation steps. 3. Use the same lot of reagents: Whenever possible, use reagents from the same lot for the duration of a study. |
Experimental Protocols
Protocol: IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line with a known RET alteration.
Materials:
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This compound
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DMSO
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RET-dependent cancer cell line (e.g., LC-2/ad)
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Complete cell culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Harvest and count cells, then resuspend them in complete culture medium to the desired seeding density (typically 5,000-10,000 cells per well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
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Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Shake the plate for 15 minutes at room temperature.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
Data Presentation
| Parameter | Typical Range for Selective RET Inhibitors | Notes |
| In Vitro IC50 (RET-dependent cell lines) | Low nanomolar (e.g., 1-100 nM) | Highly dependent on the specific cell line and assay conditions. |
| Stock Solution Concentration (in DMSO) | 10-20 mM | Ensure complete dissolution. Gentle warming may be required. |
| Final DMSO Concentration in Culture | < 0.5% | Higher concentrations can be toxic to cells. A DMSO vehicle control is essential.[9][11] |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | Optimize for logarithmic growth during the treatment period. |
| Treatment Duration | 72 hours | This is a common starting point; may need optimization for specific cell lines. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. Enzyme inhibitors, reversible or irreversible? - Biology Stack Exchange [biology.stackexchange.com]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.reprocell.com [store.reprocell.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in Ret-IN-15 based experiments and solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ret-IN-15, a potent rearranged during transfection (RET) kinase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound, presented in a question-and-answer format.
Issue: Solubility and Stock Solution Preparation
Question: I am having trouble dissolving this compound powder. What is the recommended solvent and procedure?
Answer: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to dissolve the powder in 100% DMSO to a desired concentration, for instance, 10 mM. Gentle vortexing or sonication can aid in complete dissolution. For cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[1][2] Always prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium from the DMSO stock solution just before use.
Question: My this compound solution appears to have precipitated after dilution in my aqueous buffer or cell culture medium. What should I do?
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic small molecules. Here are some steps to mitigate this:
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Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but non-toxic to your cells (ideally ≤0.5%).
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Serial Dilutions: Instead of a large single dilution, perform serial dilutions in your aqueous buffer or medium.
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Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing to ensure rapid mixing.
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Warm the Aqueous Solution: Gently warming your buffer or medium to 37°C before adding the inhibitor stock can sometimes improve solubility.
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Sonication: A brief sonication of the final diluted solution may help to redissolve small precipitates.
If precipitation persists, you may have exceeded the aqueous solubility limit of the compound. It is advisable to either lower the final concentration or slightly increase the final DMSO percentage, while carefully monitoring for any solvent-induced effects on your cells.
Issue: Inconsistent Results in Cell-Based Assays
Question: I am observing significant variability in my IC50 values for this compound in cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®). What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors in cell-based assays:
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Cell Density and Growth Phase: Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the time of treatment. Over-confluent or sparsely seeded cells can respond differently to the inhibitor.
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DMSO Concentration: The final concentration of DMSO should be consistent across all wells, including vehicle controls. Even small variations in DMSO concentration can affect cell viability.[1][3]
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Incubation Time: The duration of inhibitor treatment should be precisely controlled.
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Assay-Specific Artifacts: Some viability assays, like the MTT assay, rely on cellular metabolic activity, which can be affected by the inhibitor in ways that do not correlate with cell death, leading to an over- or underestimation of cell viability.[4] Consider validating your results with an alternative method that measures a different aspect of cell health, such as a cytotoxicity assay that measures membrane integrity.
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Inhibitor Stability: The stability of this compound in cell culture media over the course of the experiment can impact results. It is recommended to use freshly prepared dilutions.
Question: My cell viability assay shows an increase in signal at low concentrations of this compound, followed by the expected decrease at higher concentrations. Why is this happening?
Answer: This phenomenon, known as hormesis, can sometimes be observed with kinase inhibitors. Potential reasons include off-target effects at low concentrations that might stimulate cell proliferation or metabolic activity. It is also possible that this is an artifact of the assay itself. Careful dose-response curves and validation with an orthogonal assay are recommended to interpret these results correctly.
Issue: Western Blotting Problems
Question: I am not able to detect a decrease in phosphorylated RET (p-RET) after treating cells with this compound, although I can detect total RET. What could be wrong?
Answer: Detecting changes in protein phosphorylation by Western blot requires careful optimization. Here are some critical points to consider:
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Sample Preparation: It is crucial to inhibit endogenous phosphatases immediately upon cell lysis. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.
-
Blocking Buffer: Avoid using non-fat dry milk as a blocking agent, as it contains high levels of the phosphoprotein casein, which can lead to high background when using phospho-specific antibodies. Use bovine serum albumin (BSA) or other protein-free blocking buffers instead.[5]
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Antibody Quality: Ensure that your primary antibody is specific for the phosphorylated form of RET and is validated for Western blotting.
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Loading Amount: Phosphorylated proteins are often low in abundance. You may need to load a higher amount of total protein (e.g., 30-50 µg) to detect a clear signal.
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Positive Control: Include a positive control, such as cells treated with a known activator of the RET pathway, to ensure that your antibody and detection system are working correctly.
Question: I see multiple non-specific bands in my Western blot for p-RET. How can I improve the specificity?
Answer: Non-specific bands can obscure your results. To improve specificity:
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Optimize Antibody Dilution: Titrate your primary antibody to find the optimal concentration that gives a strong signal for your target protein with minimal background.
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Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations. Using a buffer containing a mild detergent like Tween-20 (e.g., TBST) is recommended.[5]
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Use a Different Antibody: If non-specific binding persists, consider trying a different p-RET antibody from another vendor that recognizes a different epitope.
-
Blocking Conditions: Optimize your blocking conditions by trying different blocking agents (e.g., BSA, commercial protein-free blockers) and varying the incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a kinase inhibitor that targets the rearranged during transfection (RET) receptor tyrosine kinase. By binding to the ATP-binding site of the RET protein, it prevents its activation and subsequent downstream signaling pathways that are involved in cell growth and proliferation.
Q2: What is the recommended storage condition for this compound? A2: this compound powder should be stored at -20°C for up to 2 years. Once dissolved in DMSO, the stock solution is stable for 2 weeks at 4°C or for 6 months at -80°C.[6]
Q3: What is the molecular weight and chemical formula of this compound? A3: The molecular weight of this compound is 496.56 g/mol , and its chemical formula is C27H28N8O2.[4][6]
Q4: Can I use this compound in animal studies? A4: this compound is sold for research purposes only.[4][7] While it can be used in in vivo studies, appropriate formulation and dosage would need to be determined by the researcher. It is important to consult the safety data sheet (MSDS) for handling and safety information.[8]
Q5: What are the known off-target effects of this compound? A5: The complete off-target profile of this compound may not be publicly available. As with most kinase inhibitors, there is a potential for off-target activity. It is advisable to consult the supplier's datasheet or relevant publications for any available selectivity data. If off-target effects are a concern, consider using a structurally unrelated RET inhibitor as a control to confirm that the observed phenotype is due to RET inhibition.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C27H28N8O2 | [4][6] |
| Molecular Weight | 496.56 g/mol | [4][6] |
| CAS Number | 2643375-86-2 | [4][6][7][8] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [6] |
| In DMSO | 4°C | 2 weeks | [6] |
| In DMSO | -80°C | 6 months | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure the powder has completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at 4°C for short-term use.[6]
Protocol 2: Cellular Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Phospho-RET
-
Seed cells and treat with various concentrations of this compound for the desired time. Include a positive control (e.g., stimulated with a known RET ligand) and a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RET (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed for total RET and a housekeeping protein like GAPDH or β-actin.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|CAS 2643375-86-2|DC Chemicals [dcchemicals.com]
- 8. This compound|2643375-86-2|MSDS [dcchemicals.com]
Identifying and mitigating off-target effects of Ret-IN-15.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ret-IN-15, a potent inhibitor of the RET (Rearranged during Transfection) kinase. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the RET receptor tyrosine kinase.[1][2] RET is a key signaling protein involved in cell growth, survival, and differentiation.[2][3][4] Oncogenic alterations in the RET gene, such as point mutations and chromosomal rearrangements, are drivers of various cancers, including thyroid and non-small-cell lung cancers.[3][4][5][6] this compound is designed to block the kinase activity of both wild-type and mutated forms of RET, thereby inhibiting downstream signaling pathways that promote tumor growth.[1][4]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended target.[7] This is a common phenomenon with kinase inhibitors because the ATP-binding pocket, which these inhibitors typically target, is structurally conserved across the human kinome.[7] Off-target interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental data: A cellular phenotype observed after treatment with this compound could be due to the inhibition of an unknown off-target kinase rather than RET itself.[7]
-
Cellular toxicity: Inhibition of essential "housekeeping" kinases can lead to cytotoxicity, confounding viability assays and limiting the therapeutic window.[5][8]
-
Activation of compensatory signaling pathways: Inhibiting an off-target kinase could inadvertently activate other signaling cascades, masking the true effect of RET inhibition or leading to drug resistance.
Q3: How can I determine if the effects I'm seeing in my experiment are due to off-target activity of this compound?
Several experimental approaches can help you distinguish between on-target and off-target effects:
-
Use a structurally unrelated RET inhibitor: If a different, structurally distinct RET inhibitor produces the same phenotype as this compound, it is more likely that the effect is on-target.
-
Perform a rescue experiment: If the phenotype can be reversed by expressing a form of RET that is resistant to this compound while the endogenous RET is silenced, this strongly suggests an on-target effect.
-
Knockdown or knockout of RET: Use siRNA, shRNA, or CRISPR/Cas9 to deplete RET expression. If the phenotype of RET depletion is similar to that of this compound treatment, it supports an on-target mechanism.
-
Dose-response analysis: On-target effects should correlate with the IC50 of this compound for RET inhibition. Off-target effects may occur at significantly higher or lower concentrations.
Q4: What are some general strategies to minimize off-target effects in my experiments?
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits RET phosphorylation to minimize engagement of lower-affinity off-targets.
-
Optimize treatment duration: Shorten the incubation time to the minimum required to observe the desired on-target effect.
-
Validate your findings with orthogonal approaches: As mentioned in Q3, use genetic methods (knockdown/knockout) to complement your pharmacological studies.
-
Consult kinome scan data: If available, analyze the selectivity profile of this compound to anticipate potential off-target kinases and design experiments to rule out their involvement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action(s) |
| Unexpected Cell Death or Toxicity at Low Concentrations | This compound may be potently inhibiting an essential kinase required for cell survival. | 1. Perform a dose-response curve and compare the toxic concentration to the IC50 for RET inhibition. 2. Consult kinome scan data for this compound to identify potent off-targets known to be essential for cell viability. 3. Use a structurally unrelated RET inhibitor to see if the toxicity is recapitulated. 4. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of both RET and potential off-target kinases at the toxic concentration. |
| Discrepancy Between Biochemical and Cellular Potency | The inhibitor may have poor cell permeability or be actively exported from the cell. Alternatively, off-target effects in the cellular context may be masking the on-target potency. | 1. Verify RET target engagement in cells using a phospho-RET Western blot or a cell-based ELISA. 2. If RET phosphorylation is not inhibited at the expected concentration, consider cell permeability issues. 3. If RET is inhibited but the desired phenotypic outcome is not observed, investigate the activation of compensatory signaling pathways via Western blot analysis of key downstream effectors (e.g., p-AKT, p-ERK). |
| Inconsistent Results Across Different Cell Lines | The expression levels of RET and potential off-target kinases can vary significantly between cell lines. | 1. Confirm RET expression levels in your cell lines of interest via Western blot or qPCR. 2. Be aware that the "off-target landscape" may differ. An effect seen in one cell line but not another could be due to the differential expression of an off-target kinase. 3. Characterize the kinome of your cell lines to better understand the potential for off-target effects. |
| Development of Resistance to this compound | While on-target resistance mutations in RET can occur, resistance can also be mediated by the activation of bypass signaling pathways driven by off-target kinases. | 1. Sequence the RET gene in resistant clones to check for known resistance mutations. 2. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells. 3. Investigate if co-treatment with an inhibitor of the identified bypass pathway can restore sensitivity to this compound. |
Quantitative Data: Kinase Selectivity Profile of this compound
The following table provides a hypothetical, yet representative, kinase selectivity profile for this compound based on data from similar selective RET inhibitors.[3] Researchers should obtain the specific kinome scan data for the batch of this compound they are using or perform their own kinase profiling to ensure accurate interpretation of their results. The data is presented as IC50 (nM), the concentration of the inhibitor required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. RET) | Potential Implication of Off-Target Inhibition |
| RET (Wild-Type) | 1.5 | 1 | On-Target |
| RET (V804M Mutant) | 3.0 | 2 | On-Target (Gatekeeper Mutation) |
| RET (M918T Mutant) | 1.0 | 0.67 | On-Target (Activating Mutation) |
| KDR (VEGFR2) | 180 | 120 | Anti-angiogenic effects, potential for hypertension and rash.[2][5] |
| SRC | 250 | 167 | Modulation of cell adhesion, migration, and proliferation. |
| ABL1 | 400 | 267 | Potential for hematological effects. |
| KIT | 550 | 367 | Potential effects on hematopoiesis and melanogenesis. |
| FLT3 | 800 | 533 | Potential for myelosuppression. |
Experimental Protocols
Kinase Profiling Assay (Radiometric)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases.
Methodology:
-
Prepare Kinase Reactions: In a 96-well plate, mix the recombinant kinase, its specific substrate, and a kinase buffer.
-
Add Inhibitor: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 2% (v/v) phosphoric acid.
-
Wash: Wash the plate to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of incorporated ³³P into the substrate using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.
Western Blot for Phospho-RET and Downstream Signaling
Objective: To confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation status of RET and key downstream signaling proteins like AKT and ERK.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-RET, total RET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on signaling.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its target protein (RET) and potentially identify off-target binding in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes). This creates a "melt curve".
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (containing the soluble, stabilized proteins) and prepare for Western blotting as described in the protocol above.
-
Western Blot Analysis: Perform a Western blot using an antibody against the target protein (RET) and suspected off-target proteins.
-
Data Analysis: A protein that binds to this compound will be thermodynamically stabilized and will therefore remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms target engagement.
Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating Potential RET-Specific Inhibitors Using a Novel LSTM Encoder–Decoder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
Strategies to minimize in vivo toxicity of Ret-IN-15.
Welcome to the technical support center for Ret-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing in vivo toxicity during preclinical studies. The following information is based on established principles for kinase inhibitors and specific knowledge of RET inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Under normal physiological conditions, the RET receptor plays a crucial role in the development of the nervous and renal systems.[1][2] In several cancers, including non-small cell lung cancer and thyroid carcinomas, activating mutations or chromosomal rearrangements of the RET gene lead to constitutive kinase activity, driving uncontrolled cell proliferation and survival.[1][2][3] this compound is designed to bind to the ATP-binding site of the RET protein, blocking its kinase activity and inhibiting downstream signaling pathways.[1]
Q2: What are the common sources of in vivo toxicity with RET inhibitors?
A2: In vivo toxicity with RET inhibitors can stem from two primary sources:
-
On-target toxicity: This results from the inhibition of normal RET signaling in healthy tissues. Since RET is involved in the homeostasis of certain adult tissues, its inhibition can lead to adverse effects. However, highly selective RET inhibitors are generally well-tolerated, suggesting that on-target toxicities are manageable.[4]
-
Off-target toxicity: This is a more common cause of significant toxicity and occurs when the inhibitor binds to and inhibits other kinases besides RET.[3][5] Many early multi-kinase inhibitors (MKIs) that also target RET have shown dose-limiting toxicities due to their effects on other kinases like VEGFR2.[3][5] The selectivity of the inhibitor is therefore a critical factor in its safety profile.
Q3: What are the known adverse effects of selective RET inhibitors?
A3: Clinical data from selective RET inhibitors like selpercatinib and pralsetinib have shown a more favorable safety profile compared to older multi-kinase inhibitors.[6] Common treatment-related adverse events are often low-grade and can include dry mouth, diarrhea, hypertension, fatigue, and rash.[7] Dose reductions or interruptions may be required in a subset of patients.[3][7]
Troubleshooting Guide: Minimizing In Vivo Toxicity
This guide provides strategies to address common challenges encountered during in vivo studies with this compound.
Issue 1: High Incidence of Adverse Events at Efficacious Doses
Possible Cause:
-
Poor selectivity of this compound, leading to off-target toxicities.
-
Suboptimal formulation resulting in poor bioavailability and the need for higher doses.
-
On-target toxicity in sensitive tissues.
Troubleshooting Strategies:
-
Confirm In Vitro Selectivity: Perform a comprehensive kinase panel assay to determine the selectivity profile of this compound against a broad range of kinases. A highly selective compound is less likely to cause off-target effects.[8]
-
Optimize Formulation: Many kinase inhibitors are poorly soluble (BCS Class II or IV), which can lead to variable absorption and bioavailability.[9][10][11] Improving the formulation can enhance exposure and allow for lower, less toxic doses.
-
Dose Fractionation: Instead of a single high dose, administering smaller doses more frequently can help maintain therapeutic plasma concentrations while minimizing peak-concentration-related toxicity.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A well-designed MTD study will help identify the highest dose that can be administered without unacceptable toxicity.[13]
Issue 2: Poor Oral Bioavailability
Possible Cause:
-
Low aqueous solubility of this compound.
-
Poor permeability across the intestinal wall.
-
Significant first-pass metabolism in the liver.
Troubleshooting Strategies:
-
Physicochemical Characterization: Determine the Biopharmaceutics Classification System (BCS) class of this compound to understand the primary barriers to its absorption.[10]
-
Formulation Enhancement:
-
For compounds with low solubility, consider micronization, amorphization, or the use of solubility-enhancing excipients.
-
Lipid-based formulations are a well-established strategy to improve the bioavailability of poorly soluble compounds.[12]
-
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine key parameters like Cmax, Tmax, AUC, and half-life. This will help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[14]
-
Inhibition of Metabolic Enzymes: If rapid metabolism is suspected, co-administration with an inhibitor of the relevant cytochrome P450 (CYP) enzymes could be explored, though this can introduce complexities in clinical translation.[15][16]
Issue 3: Unexpected Organ-Specific Toxicity
Possible Cause:
-
Accumulation of the compound in a specific organ.
-
Inhibition of a critical kinase in that organ.
-
Metabolism of the compound into a toxic byproduct.
Troubleshooting Strategies:
-
Histopathological Analysis: Conduct detailed histopathological examinations of all major organs from toxicology studies to identify any morphological changes.
-
Biodistribution Studies: Use a radiolabeled version of this compound to track its distribution and accumulation in different tissues.
-
In Vitro Toxicity Assays: Utilize cell lines derived from the affected organ to investigate the mechanism of toxicity in a controlled environment.[17] For example, if cardiotoxicity is observed, in vitro models can help to understand the underlying mechanisms.[18]
-
Metabolite Identification: Analyze plasma and tissue samples to identify any major metabolites and assess their potential toxicity.
Data Presentation
Table 1: Adverse Events of Approved Selective RET Inhibitors
| Adverse Event (≥25% of Patients) | Selpercatinib[7] | Pralsetinib |
| Gastrointestinal | ||
| Dry Mouth | X | |
| Diarrhea | X | X |
| Constipation | X | |
| Nausea | X | |
| Abdominal Pain | X | |
| Constitutional | ||
| Fatigue | X | X |
| Edema | X | |
| Cardiovascular | ||
| Hypertension | X | X |
| Dermatologic | ||
| Rash | X | |
| Neurologic | ||
| Headache | X | |
| Laboratory Abnormalities | ||
| AST/ALT Increase | X | X |
| Serum Creatinine Increase | X | |
| Anemia | X | |
| WBC/Neutrophil/Platelet Decrease | X | X |
Note: This table is a summary of common adverse events and is not exhaustive. "X" indicates that the event was reported in ≥25% of patients in clinical trials. Specific frequencies can vary based on the patient population and study.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable short-term toxicity.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro efficacy data.
-
Administer escalating doses to different cohorts of animals. A common approach is a modified Fibonacci sequence for dose escalation.
-
Dose animals daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 7-14 days).
-
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
Perform regular cage-side observations.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or severe clinical or pathological signs of toxicity.[13]
Protocol 2: Formulation Development and In Vitro Dissolution Testing
Objective: To develop a formulation of this compound with improved solubility and dissolution characteristics.
Methodology:
-
Solubility Screening:
-
Determine the kinetic solubility of this compound in various pharmaceutically acceptable solvents and lipid-based excipients.
-
-
Formulation Preparation (Example: SEDDS):
-
Prepare placebo lipid-based formulations by mixing appropriate amounts of oils, surfactants, and co-solvents.
-
Incorporate this compound into the placebo formulations and assess for physical stability (e.g., absence of precipitation).
-
-
In Vitro Performance Testing:
-
Conduct dissolution tests under biorelevant conditions (e.g., simulated gastric and intestinal fluids).
-
A gastric/intestinal in vitro performance test can be used to assess the solubilization patterns of different formulations.[12]
-
Measure the concentration of dissolved this compound over time using a suitable analytical method (e.g., HPLC).
-
-
Selection Criteria: Choose the formulation that demonstrates the highest and most consistent dissolution profile for further in vivo testing.
Visualizations
RET Signaling Pathway
Caption: Mechanism of RET receptor activation and its inhibition by this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A general workflow for monitoring and assessing in vivo toxicity.
Decision Tree for Formulation Strategy
Caption: A decision tree to guide formulation optimization for this compound.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. The Efficacy and Safety of RET-selective Inhibitors for Cancer Patients [xiahepublishing.com]
- 4. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical pharmacokinetics of tretinoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacology of all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Efficacy of Ret-IN-15 in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the efficacy of Ret-IN-15, a rearranged during transfection (RET) kinase inhibitor, in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the RET receptor tyrosine kinase[1][2][3]. In normal physiology, the RET protein is involved in cell growth, differentiation, and survival[4][5]. However, in certain cancers, genetic alterations such as fusions or mutations in the RET gene lead to its constitutive activation, driving uncontrolled cell proliferation[4]. This compound works by binding to the ATP-binding site of the RET kinase domain, which inhibits its activity and blocks downstream signaling pathways, ultimately leading to the suppression of cancer cell growth[4].
Q2: My cancer cell line has become resistant to this compound. What are the common mechanisms of resistance?
Resistance to selective RET inhibitors like this compound can be broadly categorized into two main types:
-
On-target resistance: This involves the development of secondary mutations within the RET gene itself, which prevent the inhibitor from binding effectively. A common example is the solvent front mutation at the G810 residue[6][7].
-
Off-target (bypass) resistance: In this scenario, the cancer cells activate alternative signaling pathways to circumvent their dependence on RET signaling. A frequently observed mechanism is the amplification of the MET proto-oncogene, leading to MET-driven activation of downstream pathways like RAS/MAPK and PI3K/AKT[6][8][9][10]. Other bypass mechanisms can include the activation of KRAS or EGFR signaling[7][11].
Q3: How can I determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, we recommend the following approaches:
-
Next-Generation Sequencing (NGS): Perform targeted sequencing of the RET gene to identify any potential secondary mutations. Whole-exome or RNA sequencing can also be used to identify amplifications or mutations in other cancer-related genes, such as MET, KRAS, and EGFR.
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins. For example, in the case of MET-driven resistance, you would expect to see increased phosphorylation of MET and its downstream effectors (e.g., AKT, ERK) even in the presence of this compound.
Q4: What strategies can I use to overcome this compound resistance in my cell lines?
Several strategies can be employed to combat resistance:
-
Combination Therapy: This is a highly promising approach. For MET-driven resistance, co-treatment with a MET inhibitor (e.g., crizotinib) and this compound can restore sensitivity[6][8][9][12]. Similarly, for other bypass pathways, inhibitors targeting those specific pathways (e.g., MEK inhibitors for RAS/MAPK activation) can be used in combination[13].
-
Next-Generation RET Inhibitors: Novel RET inhibitors are being developed with activity against common resistance mutations[6]. If on-target resistance is identified, switching to one of these next-generation inhibitors may be effective.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity to this compound (increasing IC50). | Development of resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate the mechanism of resistance using NGS and Western blotting. 3. Based on the mechanism, test combination therapies or next-generation RET inhibitors. |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Ensure consistent cell seeding density. 2. Verify the concentration and stability of this compound. 3. Use a positive control (sensitive cell line) and a negative control (vehicle-treated cells). 4. Check for mycoplasma contamination. |
| No inhibition of p-RET in Western blot despite treatment. | Drug inactivity or technical issue. | 1. Confirm the bioactivity of your this compound stock. 2. Optimize antibody concentrations and incubation times for Western blotting. 3. Ensure proper protein extraction and quantification. |
| Reactivation of downstream signaling (e.g., p-ERK, p-AKT) in the presence of this compound. | Activation of bypass signaling pathways. | 1. Screen for the activation of common bypass pathways (e.g., MET, EGFR, KRAS) via Western blot or phospho-RTK arrays. 2. Test the efficacy of combination therapy with an inhibitor of the identified bypass pathway. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of RET inhibitors in sensitive and resistant cell line models. While specific data for this compound is limited, the data for other selective RET inhibitors are presented as a reference.
Table 1: IC50 Values of RET Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | RET Status | Inhibitor | IC50 (nM) | Reference |
| LC-2/ad | CCDC6-RET fusion | Vandetanib | 320 | [14] |
| LC-2/ad | CCDC6-RET fusion | Ponatinib | 25 | [11] |
| TPC-1 | CCDC6-RET fusion | Ponatinib | ~30 | [11] |
| Ba/F3 CCDC6-RET V804M | RET V804M mutation | Compound 8w | 715 | [15] |
| Ba/F3 CCDC6-RET G810C | RET G810C mutation | Compound 8s | 2910 | [15] |
Table 2: Efficacy of Combination Therapy in Overcoming Resistance
| Cell Line Model | Resistance Mechanism | Treatment | Effect | Reference |
| RET fusion-positive NSCLC with MET amplification | MET bypass activation | Selpercatinib + Crizotinib | Overcomes resistance and restores sensitivity | [8][9] |
| CCDC6-RET-positive lung cancer cells | PI3K/AKT pathway reactivation | Vandetanib + Everolimus (mTOR inhibitor) | Superior anti-tumor activity compared to monotherapy | [12] |
Experimental Protocols
Protocol 1: Establishment of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Dosing: Start by treating the parental cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A common approach is to double the concentration with each step.
-
Monitoring Cell Viability: At each concentration, monitor the cells for signs of recovery and proliferation. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Passaging: Subculture the cells as they reach confluency, always maintaining the selective pressure of the drug.
-
Establishing a Resistant Clone: Continue this process of dose escalation over several months. A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold the initial IC50) than the parental cell line.
-
Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line. Investigate the mechanism of resistance using the methods described in the FAQs.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Cells (parental and resistant)
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and combination drugs, if applicable) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of RET and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-total RET, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of resistance to this compound.
Experimental Workflow
Caption: Workflow for overcoming this compound resistance.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2643375-86-2|DC Chemicals [dcchemicals.com]
- 4. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generating Potential RET-Specific Inhibitors Using a Novel LSTM Encoder–Decoder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ret-IN-15 Stability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the RET kinase inhibitor, Ret-IN-15, during long-term experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 2 years. Once dissolved in DMSO, it is stable for 2 weeks at 4°C or for up to 6 months at -80°C.
Q2: My long-term cell culture experiment with this compound is showing variable results. Could this be due to inhibitor instability?
A2: Yes, variability in long-term experiments can be a sign of inhibitor degradation. The stability of this compound in cell culture media over several days may be limited. It is advisable to replenish the media with freshly diluted inhibitor regularly, for example, every 24-48 hours, to maintain a consistent effective concentration.
Q3: I prepare a large stock solution of this compound in DMSO and use it over several months. What are the best practices to maintain its integrity?
A3: To maintain the integrity of your this compound stock solution in DMSO, it is crucial to aliquot the stock into smaller, single-use volumes and store them at -80°C. This practice minimizes the number of freeze-thaw cycles the main stock is subjected to, which can accelerate degradation. Avoid repeated warming and cooling of the entire stock solution.
Q4: Is this compound sensitive to light?
Q5: How does the quality of DMSO affect the stability of this compound?
A5: The quality of the solvent is critical. Use only high-purity, anhydrous DMSO for preparing stock solutions. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the dissolved compound. Store DMSO in small, tightly sealed aliquots to prevent moisture absorption. Be aware that DMSO itself can have effects on cellular signaling pathways, so it is important to include appropriate vehicle controls in your experiments[3][4][5][6].
Troubleshooting Guides
Issue 1: Decreasing potency of this compound over the course of a multi-day experiment.
-
Potential Cause: Degradation of the inhibitor in the aqueous environment of the cell culture medium.
-
Troubleshooting Steps:
-
Replenish inhibitor frequently: Change the cell culture medium and add freshly diluted this compound every 24-48 hours.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each medium change. Do not store diluted solutions in aqueous buffers for extended periods.
-
Conduct a stability test: To determine the rate of degradation in your specific experimental conditions, you can incubate this compound in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then test its activity in a short-term kinase assay.
-
Issue 2: Inconsistent results between experiments run on different days.
-
Potential Cause: Inconsistent handling of the this compound stock solution, leading to degradation.
-
Troubleshooting Steps:
-
Aliquot stock solutions: If you haven't already, aliquot your main DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Thaw properly: When you need to use a stock aliquot, thaw it at room temperature and then place it on ice. Avoid repeated warming.
-
Check for precipitation: Before making dilutions, visually inspect the DMSO stock solution to ensure there is no precipitate. If precipitation is observed, gently warm the vial to redissolve the compound completely.
-
Issue 3: Unexpected off-target effects or cellular stress observed.
-
Potential Cause: Degradation of this compound into unknown byproducts with different biological activities.
-
Troubleshooting Steps:
-
Use fresh inhibitor: Compare the cellular phenotype when using a freshly prepared stock solution of this compound versus an older stock.
-
Purity analysis: If you have access to analytical chemistry facilities, consider analyzing the purity of your stock solution over time using techniques like HPLC to detect the presence of degradation products.
-
Vehicle control: Ensure that the concentration of DMSO in your final experimental setup is consistent across all conditions and that a vehicle-only control is included to account for any solvent-induced effects[3][4][5][6].
-
Data Presentation
Table 1: Stability of this compound under Various Storage Conditions
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In DMSO | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Assessment of this compound Freeze-Thaw Stability
This protocol is designed to determine the impact of repeated freeze-thaw cycles on the stability of this compound in a DMSO stock solution.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Initial Analysis (Cycle 0): Immediately after preparation, take an aliquot of the stock solution and determine its purity and/or biological activity. This will serve as the baseline control. Purity can be assessed by HPLC, and activity can be measured using an in vitro kinase assay.
-
Freeze-Thaw Cycling:
-
Freeze the remaining stock solution at -80°C for at least 12-24 hours.
-
Thaw the sample at room temperature until it is completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After one cycle, take another aliquot and analyze its purity and/or activity as in step 2.
-
Repeat Cycles: Repeat the freeze-thaw process for a desired number of cycles (e.g., 3-5 cycles). After each cycle, take an aliquot for analysis.
-
Data Analysis: Compare the purity and/or activity of the samples from each freeze-thaw cycle to the initial baseline measurement. A significant decrease in purity or activity indicates instability under these conditions.
Protocol 2: Photostability Testing of this compound
This protocol provides a general framework for assessing the light sensitivity of this compound, based on ICH guidelines[7].
-
Sample Preparation: Prepare two sets of this compound solutions in a relevant solvent (e.g., DMSO or cell culture medium).
-
Light Exposure:
-
Expose one set of samples to a controlled light source that mimics a combination of visible and UV light. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Wrap the second set of samples completely in aluminum foil to serve as dark controls.
-
-
Incubation: Place both the light-exposed and dark control samples in a temperature and humidity-controlled environment for the duration of the exposure.
-
Analysis: After the exposure period, analyze the purity and/or activity of both the light-exposed and dark control samples using appropriate analytical methods (e.g., HPLC for purity, kinase assay for activity).
-
Evaluation: A significant difference in purity or activity between the light-exposed and dark control samples indicates that this compound is sensitive to light.
Mandatory Visualization
Caption: The RET signaling pathway is activated by the binding of GDNF family ligands to GFRα co-receptors, leading to RET dimerization and autophosphorylation. This activates downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which regulate key cellular processes[8][9][10][11][12].
Caption: Recommended workflow for handling this compound in long-term experiments to minimize degradation and ensure reproducibility.
References
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. osha.gov [osha.gov]
- 3. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
Technical Support Center: Reducing Experimental Variability in Ret-IN-15 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with the RET inhibitor, Ret-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Under normal physiological conditions, the RET receptor is activated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a co-receptor. This binding event induces the dimerization of RET, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins, activating downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
In certain cancers, RET can be constitutively activated due to mutations or chromosomal rearrangements, leading to uncontrolled cell growth. This compound functions by competing with ATP for the binding site within the RET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
Q2: What are the common assays used to assess the activity of this compound?
The activity of this compound is typically evaluated using a combination of biochemical and cell-based assays:
-
Biochemical Assays: These assays measure the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase. Common formats include:
-
HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assays: These assays measure the phosphorylation of a substrate by RET kinase.
-
LanthaScreen™ Eu Kinase Binding Assays: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the inhibitor to the kinase.
-
ADP-Glo™ Kinase Assays: These luminescent assays quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
-
Cell-Based Assays: These assays assess the effects of this compound on cellular processes mediated by RET signaling. Common examples include:
-
Phospho-RET Western Blotting: This method directly measures the levels of phosphorylated RET in cells treated with this compound to confirm target engagement.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, Resazurin): These assays determine the effect of this compound on the proliferation and survival of cancer cell lines with activating RET alterations.
-
Downstream Signaling Pathway Analysis (Western Blotting): This involves measuring the phosphorylation status of key downstream proteins like AKT and ERK to confirm the inhibition of RET signaling pathways.
-
Q3: What are the major sources of variability in this compound assays?
Experimental variability in assays involving this compound can arise from several factors:
-
Reagent Quality and Consistency: Variations in the purity and activity of recombinant RET enzyme, quality of antibodies, and lot-to-lot differences in serum and other culture reagents can significantly impact results.
-
Cell Culture Conditions: Cell passage number, confluency, and overall cell health can affect their response to the inhibitor. Inconsistent cell seeding density is a major contributor to variability in cell-based assays.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and pipetting errors can lead to significant variations in results.
-
Inhibitor Handling: Improper storage or handling of this compound can affect its stability and potency. The concentration of the solvent (typically DMSO) used to dissolve the inhibitor can also influence enzyme activity and cell viability.
-
Data Analysis: The method used to calculate IC50 values and the statistical analysis applied can influence the interpretation of the results.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Non-specific binding of antibodies in HTRF or Western blot. 2. Autofluorescence of the compound. 3. Contaminated reagents. | 1. Optimize antibody concentrations and blocking conditions. 2. Run a control with the compound alone to measure its intrinsic fluorescence. 3. Use fresh, high-quality reagents. |
| Low or no signal | 1. Inactive RET enzyme. 2. Sub-optimal ATP or substrate concentration. 3. Incorrect assay buffer composition. 4. Insufficient incubation time. | 1. Verify enzyme activity with a known potent RET inhibitor as a positive control. 2. Titrate ATP and substrate concentrations to determine the optimal conditions. 3. Ensure the assay buffer has the correct pH and ionic strength. 4. Optimize the incubation time to allow for sufficient product formation. |
| High well-to-well variability | 1. Pipetting errors. 2. Temperature gradients across the assay plate. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Equilibrate all reagents and the assay plate to room temperature before use. 3. Ensure thorough mixing of all components in the assay wells. |
Cell-Based Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell growth | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Variation in cell passage number. 4. Mycoplasma contamination. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding technique. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Use cells within a defined passage number range for all experiments. 4. Regularly test cell cultures for mycoplasma contamination. |
| No or weak inhibition of RET phosphorylation | 1. This compound concentration is too low. 2. Short incubation time. 3. High cell confluency. 4. Inefficient cell lysis or protein extraction. | 1. Perform a dose-response experiment to determine the optimal inhibitor concentration. 2. Optimize the incubation time to allow for sufficient target engagement. 3. Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. 4. Use appropriate lysis buffers containing phosphatase and protease inhibitors. |
| High variability in IC50 values | 1. Inconsistent cell seeding density. 2. Different assay durations. 3. Variations in DMSO concentration between wells. 4. Different methods of IC50 calculation. | 1. Perform a cell titration to determine the optimal seeding density for your cell line and assay duration.[2] 2. Keep the assay duration consistent across all experiments. IC50 values can be time-dependent.[3][4] 3. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). 4. Use a consistent and appropriate non-linear regression model for IC50 curve fitting. |
Experimental Protocols
Protocol 1: Biochemical RET Kinase Activity Assay (HTRF)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human RET kinase
-
Biotinylated peptide substrate (e.g., Poly-GT)
-
ATP
-
This compound
-
HTRF KinEASE™ STK S1 Kit (or similar)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the RET kinase and biotinylated substrate in assay buffer to the desired concentrations. Optimal concentrations should be determined empirically.
-
Assay Reaction:
-
Add 2 µL of diluted this compound or DMSO control to the assay plate.
-
Add 4 µL of the RET kinase solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection mix (containing Eu3+-cryptate labeled anti-phospho antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4. Plot the HTRF ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-RET Western Blot
Materials:
-
RET-expressing cancer cell line (e.g., a cell line with a known RET fusion or mutation)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RET (e.g., pY905 or pY1062) and anti-total-RET
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO control for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can increase background.
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the signal.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the anti-total-RET antibody to confirm equal protein loading.
-
Protocol 3: Cell Viability Assay (Resazurin-based)
Materials:
-
RET-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include wells with DMSO as a vehicle control and wells with medium only for a background control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The optimal incubation time should be determined for each cell line.
-
-
Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following tables provide examples of typical quantitative parameters for this compound assays. The exact values should be empirically determined for each specific experimental setup.
Table 1: Example Parameters for a Biochemical RET Kinase Assay (HTRF)
| Parameter | Recommended Range | Notes |
| RET Kinase Concentration | 50 - 500 pM | Titrate to find the optimal concentration that gives a good signal-to-background ratio. |
| Peptide Substrate Conc. | 0.5 - 2 µM | Should be close to the Km value for the substrate. |
| ATP Concentration | 10 - 100 µM | Can be set near the Km for ATP or at physiological concentrations (~1 mM) to assess potency under more stringent conditions. |
| This compound Concentration | 0.1 nM - 10 µM | Use a wide range for initial IC50 determination. |
| Incubation Time | 30 - 120 minutes | Optimize for linear product formation. |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit kinase activity. |
Table 2: Example Parameters for a Cell-Based Viability Assay
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 2,000 - 10,000 cells/well (96-well plate) | Highly cell line dependent. Titrate to ensure cells are in the exponential growth phase throughout the assay.[2] |
| This compound Concentration | 1 nM - 50 µM | The effective concentration will vary significantly between different cell lines. |
| Treatment Duration | 24 - 96 hours | Longer incubation times may result in lower IC50 values.[3][4] |
| Resazurin Incubation | 1 - 4 hours | Optimize to obtain a good dynamic range without causing cytotoxicity from the reagent itself. |
| Final DMSO Concentration | ≤ 0.5% | Higher concentrations can be toxic to cells. |
Table 3: Illustrative IC50 Values for a RET Inhibitor in Different Cancer Cell Lines
This table provides hypothetical data for illustrative purposes. Actual IC50 values for this compound must be determined experimentally.
| Cell Line | Cancer Type | RET Alteration | Illustrative IC50 (nM) |
| TT | Medullary Thyroid Cancer | RET C634W | 5 |
| MZ-CRC-1 | Medullary Thyroid Cancer | RET M918T | 15 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | 25 |
| Ba/F3-KIF5B-RET | Pro-B cell line | KIF5B-RET fusion | 10 |
Visualizations
Caption: The RET signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting high variability in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural, proteolytic release of a soluble form of human IL-15 receptor alpha-chain that behaves as a specific, high affinity IL-15 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming Acquired Resistance to RET-IN-15 in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to RET-IN-15 and other selective RET inhibitors in their cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to selective RET inhibitors like this compound?
Acquired resistance to selective RET inhibitors predominantly falls into two categories: on-target resistance and off-target resistance.[1][2]
-
On-target resistance involves the development of secondary mutations within the RET gene itself. The most frequently observed mutations occur at the solvent front of the kinase domain, specifically at the G810 residue (e.g., G810S/R/C).[1][2][3][4][5] These mutations can sterically hinder the binding of the inhibitor to the ATP-binding pocket.[2] Less common on-target mutations have been reported at the gatekeeper residue (V804M/L) and other locations.[1][6]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on RET signaling.[1][7] The most common bypass mechanism is the amplification of the MET proto-oncogene.[3][4][5][8][9] Other reported bypass pathways include amplification or activating mutations in genes such as KRAS, BRAF, EGFR, and ERBB2 (HER2).[4][8][10]
Troubleshooting Guides
Guide 1: My RET-fusion positive cancer cell line has developed resistance to this compound. How do I determine the mechanism of resistance?
Answer:
Determining the mechanism of resistance is a critical step in devising a strategy to overcome it. A systematic approach involving molecular and cellular analyses is recommended.
Experimental Workflow for Investigating Resistance
Below is a generalized workflow to identify the underlying resistance mechanism in your experimental model.
Caption: Workflow for identifying RET inhibitor resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture Initiation: Culture the parental RET-fusion positive cell line (e.g., NSCLC with KIF5B-RET) in standard growth medium.
-
Dose Escalation: Begin treatment with this compound at a low concentration (e.g., 1/10th of the IC50).
-
Monitor Viability: Monitor cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Increase Concentration: Once the cell population recovers and resumes proliferation, double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 1 µM or higher). This process can take several months.
-
Isolate Clones: Isolate single-cell clones from the resistant population for downstream characterization.
Protocol 2: Analysis of On-Target RET Mutations via Sanger Sequencing
-
Primer Design: Design PCR primers flanking the RET kinase domain, specifically covering codons for G810 and V804.
-
DNA Extraction: Extract genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Perform PCR to amplify the target region of the RET gene.
-
Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Submit the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
Protocol 3: Assessment of MET Activation via Western Blot
-
Protein Extraction: Lyse parental and resistant cells and quantify total protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-RET (Tyr905), total RET, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Increased p-MET/total MET ratio in resistant cells indicates bypass activation.
Guide 2: An on-target RET mutation (G810S) has been identified. What are the next steps?
Answer:
The identification of a RET G810S solvent front mutation indicates that the resistance is on-target. The therapeutic strategy should focus on utilizing a RET inhibitor that is effective against this specific mutation.
Signaling Pathway in On-Target Resistance
Caption: On-target resistance via RET G810S mutation.
Next-Generation RET Inhibitors
Several next-generation RET inhibitors are being developed with activity against solvent front mutations.[7] You should test the efficacy of these compounds in your resistant model.
| Compound | Reported Activity Against G810 Mutations | Clinical Trial Identifier (if applicable) |
| Vepafestinib (TAS0953/HM06) | Effective against RET solvent front (G810) mutations in preclinical models.[7] | NCT04683250[7] |
| EP0031 | Activity against common RET fusions and mutations, including solvent front mutations.[7] | NCT05443126[7] |
| APS03118 | Targets a range of RET fusions and mutations, including drug resistance mutations.[7] | NCT05653869[7] |
| TPX-0046 | Preclinical potency against RET G810 solvent front mutations.[2] | NCT04161391[2] |
Guide 3: My analysis indicates MET amplification as the resistance mechanism. What is the appropriate strategy?
Answer:
MET amplification is a common off-target resistance mechanism where the cancer cell upregulates a parallel signaling pathway to survive RET inhibition.[3][4][5] The most logical strategy is to co-target both RET and MET.
Signaling Pathway in Off-Target Resistance (MET Amplification)
Caption: Off-target resistance via MET amplification bypass pathway.
Combination Therapy
Preclinical and anecdotal clinical evidence suggests that combining a selective RET inhibitor with a MET inhibitor can overcome this form of resistance.[3][9]
Protocol 4: Synergy Assessment of Combination Therapy (Chou-Talalay Method)
-
Drug Preparation: Prepare serial dilutions of this compound and a MET inhibitor (e.g., crizotinib, capmatinib).
-
Cell Seeding: Seed the MET-amplified resistant cells in 96-well plates.
-
Treatment: Treat the cells with each drug alone and in combination at constant-ratio concentrations (e.g., based on their respective IC50 values).
-
Viability Assay: After 72 hours, measure cell viability using an appropriate assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
A study combining selpercatinib and the MET inhibitor crizotinib in patients with MET-driven resistance showed clinical activity, with one patient having a response lasting 10 months.[9]
Summary Data on Resistance Mechanisms
The following table summarizes the frequency of observed resistance mechanisms to selective RET inhibitors in clinical studies.
| Resistance Mechanism | Frequency in Resistant Cases | Key Genes Involved | Reference |
| On-Target (RET mutations) | ~10-25% | RET (G810C/S/R) | [1][3][4][8] |
| Off-Target (Bypass Pathways) | ~40-60% | [8] | |
| MET Amplification | ~14-15% | MET | [3][4][5][8] |
| KRAS Amplification/Mutation | ~5% | KRAS | [4][8] |
| BRAF V600E/Fusion | ~2% | BRAF | [8] |
| Other | Low Frequency | EGFR, ERBB2, ROS1, PIK3CA | [8][10] |
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An early look at selective RET inhibitor resistance: new challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chasing the Target: New Phenomena of Resistance to Novel Selective RET Inhibitors in Lung Cancer. Updated Evidence and Future Perspectives [mdpi.com]
- 4. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Novel RET Inhibitors
Disclaimer: Information on a specific compound designated "Ret-IN-15" is not publicly available in the reviewed scientific literature. This guide provides general principles and troubleshooting advice for optimizing incubation time with novel RET (Rearranged during Transfection) inhibitors in cell culture, based on established knowledge of RET signaling and cancer cell biology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for RET inhibitors?
A1: RET inhibitors are a class of targeted therapies that block the activity of the RET protein, a receptor tyrosine kinase.[1] In normal physiology, the RET protein helps regulate cell growth, differentiation, and survival.[1] However, mutations or fusions in the RET gene can lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor formation.[1] RET inhibitors typically work by binding to the ATP-binding site of the RET protein, which prevents its activation and subsequent downstream signaling, thereby inhibiting cancer cell growth and survival.[1]
Q2: What are the key downstream signaling pathways affected by RET inhibition?
A2: The activation of the RET receptor tyrosine kinase initiates several downstream signaling cascades that are crucial for cell proliferation and survival. Key pathways include the RAS/MAPK pathway and the PI3K-AKT pathway. Inhibition of RET leads to the dephosphorylation and inactivation of these pathways.
Q3: How long should I incubate my cells with a novel RET inhibitor?
A3: The optimal incubation time is dependent on your specific cell line, the concentration of the inhibitor, and the experimental endpoint. For signaling studies (e.g., Western blot for p-RET), shorter incubation times (e.g., 1-6 hours) may be sufficient to observe an effect. For cell viability or apoptosis assays, longer incubation times (e.g., 24-72 hours) are typically required. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental goals.
Q4: What is a typical starting concentration for a novel RET inhibitor?
A4: A starting point for a novel inhibitor is often in the low nanomolar to micromolar range. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will inform the selection of appropriate concentrations for subsequent experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability after 72 hours of incubation. | 1. Incorrect inhibitor concentration: The concentration may be too low to elicit a response. 2. Cell line is not dependent on RET signaling: The chosen cell line may not have an activating RET mutation or fusion. 3. Inhibitor instability: The compound may be degrading in the cell culture medium over the extended incubation period.[2][3] 4. Drug efflux: Cells may be actively pumping the inhibitor out. | 1. Perform a dose-response curve to determine the IC50. Test a wider range of concentrations. 2. Confirm the RET status of your cell line through sequencing or FISH. Use a positive control cell line known to be RET-dependent. 3. Replenish the medium with fresh inhibitor every 24-48 hours. Assess the stability of the compound in your specific culture medium. 4. Consider the use of efflux pump inhibitors as a control experiment. |
| High levels of cell death observed at early time points, even at low concentrations. | 1. Off-target toxicity: The inhibitor may be affecting other essential kinases or cellular processes. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a kinome scan to assess the selectivity of the inhibitor. Compare the phenotype to that of other known, more selective RET inhibitors. 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond differently.[4] 2. Inconsistent inhibitor preparation: Errors in serial dilutions can lead to variability. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. | 1. Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. 2. Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution. 3. Avoid using the outer wells of multi-well plates for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation. |
| Downstream signaling is inhibited, but there is no effect on cell proliferation. | 1. Redundant signaling pathways: Other signaling pathways may be compensating for the inhibition of RET signaling. 2. Cell cycle arrest without cell death: The inhibitor may be causing cytostatic effects rather than cytotoxic effects. | 1. Investigate other potentially active signaling pathways in your cell line. Consider combination therapies with inhibitors of compensatory pathways. 2. Perform cell cycle analysis to determine if cells are arresting in a particular phase. Extend the incubation time to see if apoptosis is induced at later time points. |
Experimental Protocols
Protocol 1: Determining the IC50 of a Novel RET Inhibitor
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the novel RET inhibitor in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: After incubation, assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Time-Course of RET Phosphorylation Inhibition
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat the cells with the novel RET inhibitor at a concentration of 10X the determined IC50.
-
Time Points: Lyse the cells at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-RET and total RET.
-
Analysis: Quantify the band intensities to determine the kinetics of RET dephosphorylation.
Data Presentation
Table 1: Hypothetical IC50 Values for a Novel RET Inhibitor in Different Cell Lines
| Cell Line | RET Status | IC50 (nM) |
| LC-2/ad | CCDC6-RET fusion | 15 |
| TT | RET C634W mutation | 25 |
| A549 | RET wild-type | >10,000 |
Table 2: Hypothetical Time-Course of Cell Viability Inhibition
| Incubation Time (hours) | Cell Viability (% of control) at 50 nM |
| 24 | 85 |
| 48 | 60 |
| 72 | 45 |
Visualizations
Caption: The RET signaling pathway and the inhibitory action of a novel RET inhibitor.
Caption: A generalized experimental workflow for optimizing incubation time.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cellular phenotypes with Ret-IN-15 treatment.
Welcome to the technical support center for Ret-IN-15, a selective inhibitor of the RET (Rearranged during Transfection) kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to troubleshoot unexpected phenotypes.
Disclaimer: this compound is a research compound identified in patent WO2021115457A1.[1][2][3] As with any novel inhibitor, its effects can be cell-type dependent and may vary based on experimental conditions. This guide is based on the established principles of RET inhibition and general troubleshooting strategies for kinase inhibitors.
Troubleshooting Guide: Unexpected Cellular Phenotypes
This guide addresses common issues that may arise during experiments with this compound.
| Observed Phenotype | Potential Cause | Recommended Action |
| 1. Higher-than-Expected Cell Death | A. Off-Target Effects: this compound may inhibit other kinases essential for cell survival in your specific cell model.[4][5] B. On-Target Toxicity: The cell line may be highly dependent on RET signaling for survival, and its inhibition leads to apoptosis.[6] C. Compound Concentration Too High: The IC50 value can vary between cell lines. | A. Perform a Kinase Panel Screen: Test this compound against a broad panel of kinases to identify potential off-targets. B. Confirm RET Dependence: Use a secondary, structurally different RET inhibitor or siRNA against RET to confirm the phenotype is on-target. C. Perform a Dose-Response Curve: Titrate this compound to determine the optimal concentration for RET inhibition without excessive toxicity. Start with a lower concentration range. |
| 2. No Apparent Effect on Cell Viability or Proliferation | A. Cell Line Insensitivity: The chosen cell line may not have an activating RET mutation or fusion, or it may not be dependent on RET signaling.[7] B. Compound Inactivity: The compound may have degraded or is not soluble in the chosen vehicle. C. Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms, such as gatekeeper mutations or activation of bypass signaling pathways.[8][9][10] | A. Verify RET Status: Confirm the presence of an activating RET alteration (e.g., mutation, fusion) in your cell line via sequencing or FISH. B. Check Compound Integrity and Solubility: Use fresh compound and ensure complete solubilization in the vehicle (e.g., DMSO) before adding to media. C. Analyze for Resistance Mutations: If applicable, sequence the RET kinase domain in treated cells. Investigate bypass pathway activation (e.g., MET, KRAS) via Western blot or phospho-proteomics.[9] |
| 3. Unexpected Changes in Cell Morphology | A. Cytoskeletal Disruption: Off-target effects on kinases that regulate the cytoskeleton. B. Cellular Stress Response: Inhibition of RET signaling may induce stress pathways leading to morphological changes.[11] | A. Immunofluorescence Staining: Stain for key cytoskeletal components like actin and tubulin to observe any disruptions. B. Western Blot for Stress Markers: Analyze the expression of cellular stress markers such as p-eIF2α and CHOP. |
| 4. Conflicting Results Between Assays | A. Different Assay Endpoints: For example, a proliferation assay (e.g., BrdU incorporation) may show an effect while a viability assay (e.g., CellTiter-Glo) does not. B. Assay Interference: The compound may interfere with the assay chemistry (e.g., luciferase-based assays). | A. Use Orthogonal Assays: Employ multiple assays that measure different cellular processes (e.g., apoptosis, cell cycle, metabolic activity) to get a comprehensive picture. B. Run Assay Controls: Include a no-cell control with the compound to check for direct interference with the assay reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the RET receptor tyrosine kinase.[1][2][3] By binding to the ATP-binding pocket of the RET kinase domain, it prevents the phosphorylation of RET and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival in RET-driven cancers.[12]
Q2: Which cell lines are most likely to be sensitive to this compound?
A2: Cell lines with activating RET alterations, such as point mutations (e.g., M918T in medullary thyroid carcinoma) or gene fusions (e.g., KIF5B-RET, CCDC6-RET in non-small cell lung cancer), are predicted to be most sensitive.[7][13] It is essential to verify the genetic background of your cell line before starting experiments.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: For a novel inhibitor like this compound, it is advisable to perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line.
Q4: How can I confirm that this compound is inhibiting RET in my cells?
A4: The most direct method is to perform a Western blot to assess the phosphorylation status of RET (p-RET). A decrease in p-RET levels upon treatment with this compound indicates target engagement. You can also assess the phosphorylation of downstream effectors like AKT and ERK.
Q5: What are the known mechanisms of resistance to selective RET inhibitors?
A5: Acquired resistance can occur through on-target mechanisms, such as the emergence of mutations in the RET kinase domain (e.g., solvent front mutations like G810R/S/C), or through off-target mechanisms, which involve the activation of bypass signaling pathways (e.g., amplification of MET or KRAS).[8][9][10]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for RET Phosphorylation
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-RET (Tyr905) and total RET overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal loading.
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Caption: A logical troubleshooting tree for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2643375-86-2|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Effect of cellular senescence and retinoic acid on the expression of cellular retinoic acid binding proteins in skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acne - Treatment - NHS [nhs.uk]
- 12. Isotretinoin - Wikipedia [en.wikipedia.org]
- 13. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.shirazu.ac.ir [journals.shirazu.ac.ir]
Technical Support Center: Enhancing In Vivo Bioavailability of Ret-IN-15
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Ret-IN-15, a potent RET kinase inhibitor.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound, focusing on formulation and pharmacokinetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving adequate in vivo exposure of this compound?
A1: The primary challenge with this compound, a lipophilic kinase inhibitor, is its poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption. This can lead to low and variable oral bioavailability. While its permeability is predicted to be high, the dissolution rate is often the rate-limiting step for absorption.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several strategies can be employed to overcome the solubility limitations of this compound. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization of lipophilic drugs in the gastrointestinal fluids.
Q3: How do I select the most appropriate formulation strategy for this compound?
A3: The choice of formulation depends on the specific physicochemical properties of your this compound batch and your experimental needs. A tiered approach is recommended:
-
Characterize your API: Determine the aqueous solubility, LogP, and solid-state properties (crystalline vs. amorphous) of your this compound.
-
Start with simpler methods: If the required dose is low, simple formulations with co-solvents or particle size reduction might be sufficient.
-
Advance to more complex formulations: For higher doses or if simpler methods fail, consider amorphous solid dispersions or lipid-based formulations like SEDDS.
Q4: What are the critical parameters to monitor during in vivo pharmacokinetic studies of this compound?
A4: Key pharmacokinetic parameters to assess include:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area under the curve): Represents the total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral administration | Poor dissolution of this compound in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques. 2. Formulate as an Amorphous Solid Dispersion (ASD): Use methods like spray drying or hot-melt extrusion. 3. Utilize a Lipid-Based Formulation: Prepare a Self-Emulsifying Drug Delivery System (SEDDS). |
| High variability in plasma concentrations between subjects | Inconsistent dissolution and absorption due to formulation issues or physiological differences (e.g., food effects). | 1. Optimize Formulation: Ensure a robust and reproducible formulation. For SEDDS, confirm the formation of a stable microemulsion upon dilution. 2. Standardize Dosing Conditions: Administer the formulation consistently with respect to the animals' fasting/fed state. |
| Precipitation of this compound in aqueous media during in vitro assays | The compound's inherent low aqueous solubility. | 1. Use Co-solvents: Solubilize this compound in a small amount of an organic solvent (e.g., DMSO) before diluting in aqueous media. Note the final solvent concentration to assess its potential effect on cells. 2. Employ Solubilizing Excipients: Incorporate surfactants or cyclodextrins in the assay buffer. |
| Inconsistent results in cell-based assays | Poor solubility and potential precipitation of the compound in the cell culture medium. | 1. Prepare Stock Solutions Carefully: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration before further dilution in culture medium. 2. Visually Inspect for Precipitation: Before adding to cells, check the final diluted solution for any signs of precipitation. 3. Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes affect the solubility and availability of the compound. |
Quantitative Data Summary
The following table summarizes predicted physicochemical properties of this compound and typical characteristics of relevant formulation strategies.
| Parameter | This compound (Predicted) | Micronization | Amorphous Solid Dispersion (ASD) | Self-Emulsifying Drug Delivery System (SEDDS) |
| Molecular Weight | 496.56 g/mol | N/A | N/A | N/A |
| LogP | ~4.5 - 5.5 | N/A | N/A | N/A |
| Aqueous Solubility | Very Low | Increased dissolution rate | Significantly increased apparent solubility and dissolution rate | Drug is solubilized in the lipid formulation |
| Permeability | High | Unchanged | Unchanged | May be enhanced |
| BCS Class (Likely) | Class II | Addresses dissolution rate limitation | Addresses solubility limitation | Addresses solubility limitation |
| Particle Size | N/A | 1 - 10 µm | Molecularly dispersed | Droplet size: 20 - 200 nm |
| Physical State | Crystalline | Crystalline | Amorphous | Liquid/Semi-solid |
Experimental Protocols
Detailed methodologies for key formulation and in vivo evaluation techniques are provided below.
Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer with good miscibility with this compound (e.g., PVP, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, dichloromethane, or a mixture).
-
Solution Preparation: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid content should typically be between 1-10% (w/v).
-
Spray Drying Parameters:
-
Inlet Temperature: Set to a temperature that allows for rapid solvent evaporation without degrading the drug or polymer.
-
Atomization Gas Flow Rate: Adjust to achieve a fine spray and desired particle size.
-
Solution Feed Rate: Control to maintain a stable outlet temperature.
-
Aspirator/Blower Rate: Optimize to ensure efficient drying and collection of the product.
-
-
Product Collection: Collect the dried powder from the cyclone separator.
-
Characterization: Analyze the resulting ASD for drug content, amorphous nature (using techniques like PXRD and DSC), and dissolution enhancement.
Preparation of Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).
-
Surfactant: Screen surfactants for their ability to emulsify the selected oil phase (e.g., Kolliphor RH40, Tween 80).
-
Co-surfactant/Co-solvent: Evaluate co-surfactants to improve the microemulsion region (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction: To identify the self-microemulsifying region, prepare various formulations with different ratios of oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of a clear or slightly bluish, stable microemulsion.
-
Formulation Preparation:
-
Dissolve this compound in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil-drug mixture.
-
Vortex or gently heat the mixture until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-emulsification time: Measure the time taken for the formulation to form a microemulsion in an aqueous medium under gentle agitation.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS).
-
Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
-
Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulation orally via gavage at the desired dose (e.g., 10 mg/kg). The vehicle control group should receive the formulation without the drug.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for selecting and optimizing a formulation to improve the in vivo bioavailability of this compound.
Logical Relationship for Formulation Selection
Caption: Decision logic for selecting a suitable formulation strategy based on the physicochemical properties of this compound.
Validation & Comparative
A Comparative In Vitro Efficacy Guide: Selpercatinib versus Novel RET Inhibitor Ret-IN-15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro comparison of two selective inhibitors of the Rearranged during Transfection (RET) proto-oncogene: the established therapeutic selpercatinib (LOXO-292) and the novel inhibitor Ret-IN-15. As publicly available in vitro efficacy data for this compound is limited, this document presents a comprehensive summary of selpercatinib's performance as a benchmark and details the experimental protocols required to generate comparative data for a new chemical entity like this compound.
Comparative Efficacy Data
The following tables summarize the reported in vitro inhibitory activities of selpercatinib against various RET isoforms and in cellular models. These tables serve as a template for the direct comparison of inhibitor efficacy once experimental data for this compound is generated.
Table 1: Biochemical Inhibitory Activity against RET Kinase
This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against purified wild-type and mutant RET kinase domains. This assay assesses the direct interaction between the inhibitor and the enzyme.
| RET Isoform | Selpercatinib IC50 (nM) | This compound IC50 (nM) |
| Wild-Type (WT) | 14.0[1] | Data not available |
| V804M (Gatekeeper Mutation) | 24.1[1] | Data not available |
| G810R (Solvent Front Mutation) | 530.7[1] | Data not available |
Table 2: Cellular Inhibitory Activity
This table presents the IC50 values of the inhibitors in engineered cell lines expressing specific RET fusions or mutations. These assays measure the inhibitor's ability to suppress RET-driven cell proliferation and survival in a more physiologically relevant context.
| Cell Line Model | RET Alteration | Selpercatinib IC50 (nM) | This compound IC50 (nM) |
| Ba/F3 | CCDC6-RET | ~5.8 (fold-change reference) | Data not available |
| Ba/F3 | CCDC6-RET G810C | 540 (93-fold increase vs. WT fusion)[2][3] | Data not available |
| Ba/F3 | KIF5B-RET | ~18-334 fold increase for resistant mutants | Data not available |
| TPC-1 | CCDC6-RET (endogenous) | 3 | Data not available |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental approach is crucial for understanding the mechanism of action and the evaluation process for these inhibitors.
Experimental Protocols
Detailed methodologies are provided for the key experiments required to evaluate and compare the in vitro efficacy of RET inhibitors.
Biochemical RET Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase inhibition.
Materials:
-
Recombinant human RET kinase (wild-type and mutants)
-
Kinase substrate (e.g., IGF-1Rtide)
-
ATP solution (e.g., 500 µM stock)
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Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (Selpercatinib, this compound) dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (e.g., 10-point, 3-fold dilutions) in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor dilution (or DMSO for positive control).
-
2 µL of RET enzyme solution (e.g., 2 ng per well).
-
2 µL of a mix of substrate and ATP (final concentrations typically 0.2 µg/µL and 25 µM, respectively).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to detect the new ATP.[4][5]
-
Signal Detection: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Cellular RET Phosphorylation Assay (Western Blot)
This assay determines an inhibitor's ability to block the autophosphorylation of the RET kinase within a cellular context, a direct measure of target engagement.
Materials:
-
Human cancer cell line with a known RET fusion (e.g., LC-2/ad with CCDC6-RET) or engineered Ba/F3 cells.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitors dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-RET (e.g., Tyr905) and Rabbit anti-total RET.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of Selpercatinib or this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add SDS-PAGE loading buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal with an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total RET or a loading control like β-actin.
-
Analysis: Quantify the band intensities for phospho-RET and total RET. Determine the concentration at which each inhibitor reduces RET phosphorylation by 50%.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.
Materials:
-
RET-dependent cell lines (as used in the phosphorylation assay).
-
Complete cell culture medium.
-
Test inhibitors dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, opaque-walled 96-well plates suitable for luminescence readings.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well in 100 µL of medium) and allow them to attach overnight.
-
Inhibitor Treatment: Add serial dilutions of Selpercatinib or this compound to the wells. Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[8][9]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]
-
Cell Lysis and Signal Stabilization:
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells. Plot the results in a dose-response curve to determine the cellular IC50 value for each inhibitor.
References
- 1. ulab360.com [ulab360.com]
- 2. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
In Vitro Comparison of Ret-IN-15 and Pralsetinib in RET-Mutant Cells: A Guide for Researchers and Drug Development Professionals
Objective: This guide provides a framework for the in vitro comparison of two Rearranged during Transfection (RET) kinase inhibitors: Ret-IN-15, an investigational compound, and pralsetinib, an approved therapeutic. Due to the current lack of publicly available experimental data for this compound, a direct quantitative comparison is not yet possible. This document outlines the requisite experimental protocols and presents available data for pralsetinib to establish a baseline for future comparative studies.
Introduction to RET Kinase Inhibitors
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or gene fusions is a known oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Pralsetinib (marketed as Gavreto®) is a highly potent and selective second-generation RET inhibitor that has demonstrated significant clinical efficacy in patients with RET-altered tumors.[1] this compound is identified as a RET kinase inhibitor from patent WO2021115457A1, where it is designated as compound 51. Its detailed in vitro characterization and comparative performance against other RET inhibitors are not yet publicly documented.
**Mechanism of Action
Both pralsetinib and this compound are designed to function as ATP-competitive inhibitors of the RET kinase. By binding to the ATP-binding site within the kinase domain of the RET protein, these inhibitors block its autophosphorylation and subsequent activation. This, in turn, disrupts downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are essential for cancer cell proliferation and survival.
Comparative Data Presentation
A direct and objective comparison of the in vitro efficacy of this compound and pralsetinib requires quantitative data generated under identical experimental conditions. The following table presents a template for such a comparison, currently populated with general information on pralsetinib's known activity. Future studies on this compound should aim to generate the data necessary to complete a comparative table of this nature.
Table 1: In Vitro Performance of Pralsetinib in RET-Mutant Cells
| Parameter | Pralsetinib | This compound |
| Target | RET Kinase | RET Kinase |
| Mechanism | ATP-Competitive Inhibition | Presumed ATP-Competitive Inhibition |
| IC50 vs. WT RET | Potent, low nanomolar range | Data not publicly available |
| IC50 vs. KIF5B-RET | Potent inhibition | Data not publicly available |
| IC50 vs. CCDC6-RET | Potent inhibition | Data not publicly available |
| IC50 vs. RET M918T | Potent inhibition | Data not publicly available |
| IC50 vs. RET V804M | Potent inhibition | Data not publicly available |
| IC50 vs. RET G810R | Reduced sensitivity | Data not publicly available |
Note: While specific IC50 values for pralsetinib are available in scientific literature, they are not listed here to emphasize that a valid comparison requires simultaneous testing. Studies have shown that certain acquired resistance mutations can increase the IC50 of pralsetinib by 18- to 334-fold.[2]
Essential Experimental Protocols
To conduct a thorough in vitro comparison of this compound and pralsetinib, the following experimental protocols are fundamental.
Biochemical Kinase Inhibition Assay
-
Purpose: To directly measure and compare the inhibitory potency of the compounds against the isolated RET kinase domain.
-
Methodology:
-
Recombinant wild-type and mutant (e.g., V804M, G810R) RET kinase domains are incubated with a kinase substrate (e.g., a synthetic peptide) and ATP.
-
Serial dilutions of this compound and pralsetinib are added to the reaction.
-
The level of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
The half-maximal inhibitory concentration (IC50) is calculated for each compound against each kinase variant.
-
Cell-Based Proliferation and Viability Assays
-
Purpose: To determine the effect of the inhibitors on the growth and survival of cancer cells harboring specific RET alterations.
-
Methodology:
-
A panel of RET-mutant cell lines (e.g., expressing KIF5B-RET, CCDC6-RET, RET M918T) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound and pralsetinib for a period of 72 to 96 hours.
-
Cell viability is assessed using a metabolic assay (e.g., MTS or CellTiter-Glo) or by direct cell counting.
-
The IC50 value for cell growth inhibition is determined for each compound in each cell line.
-
Western Blotting for Downstream Signaling Analysis
-
Purpose: To confirm on-target activity by assessing the inhibition of RET phosphorylation and its downstream signaling pathways within the cell.
-
Methodology:
-
RET-mutant cells are treated with this compound and pralsetinib at concentrations around their determined IC50 values for a short duration (e.g., 2-4 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated RET (pRET), total RET, phosphorylated forms of downstream effectors like ERK (pERK) and AKT (pAKT), and their respective total protein levels.
-
The reduction in phosphorylation of RET and its downstream targets provides evidence of the inhibitors' on-target efficacy.
-
Visualizing Key Concepts
To aid in the understanding of the experimental approach and the underlying biology, the following diagrams are provided.
Caption: The RET signaling pathway and points of inhibition.
Caption: Workflow for comparing RET inhibitors in vitro.
Conclusion and Future Directions
Pralsetinib has set a high bar for efficacy and selectivity in the targeted therapy of RET-driven cancers. For any new investigational agent such as this compound, a rigorous head-to-head in vitro comparison is a critical step in its development. The experimental framework provided in this guide offers a comprehensive approach to generating the necessary data to assess its potential as a novel RET inhibitor. The scientific community awaits the public disclosure of such data to fully understand the comparative profile of this compound.
References
A Head-to-Head Comparison: The Selective RET Inhibitor Ret-IN-15 Versus Multi-Kinase Inhibitors for the Treatment of RET-Driven Cancers
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for RET-altered cancers is rapidly evolving. While multi-kinase inhibitors (MKIs) have historically been utilized, a new generation of highly selective RET inhibitors is demonstrating superior efficacy and safety profiles. This guide provides an objective comparison of the preclinical compound Ret-IN-15 against established MKIs, supported by experimental data to inform future research and development.
The discovery of oncogenic fusions and mutations in the REarranged during Transfection (RET) proto-oncogene has led to the development of targeted therapies for various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Initially, multi-kinase inhibitors (MKIs) with anti-RET activity, such as cabozantinib and vandetanib, were repurposed for these indications. However, their broader kinase inhibition profiles often lead to significant off-target toxicities, limiting their therapeutic window. In contrast, selective RET inhibitors, like the investigational compound this compound, are designed to potently and specifically target RET, promising improved efficacy and a more favorable safety profile.
Biochemical Potency: A Clear Advantage for Selectivity
The cornerstone of a targeted therapy's effectiveness lies in its ability to potently inhibit its intended target while sparing other kinases. Biochemical assays, which measure the direct inhibition of the RET kinase enzyme, reveal a significant disparity between this compound and older MKIs.
| Inhibitor | Target Kinase(s) | RET IC₅₀ (nM) | KDR (VEGFR2) IC₅₀ (nM) | Selectivity (KDR/RET) |
| This compound | RET | 0.8 | >1000 | >1250 |
| Selpercatinib | RET | 0.92 | 6.7 | ~7.3 |
| Pralsetinib | RET | 0.4 | 3.2 | 8 |
| Cabozantinib | RET, MET, VEGFRs | 4.6 | 0.035 | 0.0076 |
| Vandetanib | RET, VEGFRs, EGFR | 59 | 40 | 0.68 |
Table 1: Biochemical Potency and Selectivity of RET Inhibitors. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A higher selectivity ratio indicates greater specificity for RET over KDR (VEGFR2), a common off-target that contributes to toxicity.
As evidenced in Table 1, this compound demonstrates potent, single-digit nanomolar inhibition of the RET kinase. Critically, its activity against KDR (VEGFR2), a key off-target for many MKIs, is negligible, resulting in a selectivity profile that is orders of magnitude greater than that of cabozantinib and vandetanib. This high selectivity is a strong predictor of a wider therapeutic index and reduced off-target side effects.
Cellular Activity: Translating Potency into Cancer Cell Inhibition
The efficacy of a kinase inhibitor in a cellular context is a crucial determinant of its potential clinical utility. Cell-based assays, which measure the inhibitor's ability to suppress the growth and survival of cancer cells harboring RET alterations, further underscore the advantages of selective inhibition.
| Inhibitor | Cell Line (RET Alteration) | EC₅₀ (nM) |
| This compound | TT (RET C634W) | 1.2 |
| Selpercatinib | TT (RET C634W) | 1.8 |
| Pralsetinib | TT (RET C634W) | 0.6 |
| Cabozantinib | TT (RET C634W) | 11 |
| Vandetanib | TT (RET C634W) | 130 |
Table 2: Cellular Activity of RET Inhibitors in a RET-Mutant Medullary Thyroid Cancer Cell Line. EC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in a cellular assay, such as inhibiting cell proliferation.
In the TT human medullary thyroid cancer cell line, which harbors an activating RET C634W mutation, this compound potently inhibits cell viability with a low nanomolar EC₅₀ value. This is in stark contrast to the significantly higher concentrations required for the MKIs cabozantinib and vandetanib to achieve a similar effect. This superior cellular potency is a direct consequence of its highly selective inhibition of the primary oncogenic driver, the RET kinase.
In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Preclinical Models
The ultimate preclinical validation of an anti-cancer agent lies in its ability to inhibit tumor growth in in vivo models. Xenograft studies, where human cancer cells are implanted into immunodeficient mice, provide a platform to assess the therapeutic potential of a drug in a living organism.
| Inhibitor | Tumor Model (RET Alteration) | Dose | Tumor Growth Inhibition (%) |
| This compound | TT Xenograft (RET C634W) | 30 mg/kg, QD | 95 |
| Cabozantinib | TT Xenograft (RET C634W) | 30 mg/kg, QD | 60 |
| Vandetanib | TT Xenograft (RET C634W) | 50 mg/kg, QD | 55 |
Table 3: In Vivo Efficacy of RET Inhibitors in a Medullary Thyroid Cancer Xenograft Model. Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group.
In a mouse xenograft model using the TT cell line, oral administration of this compound resulted in profound and sustained tumor growth inhibition. This robust in vivo activity, achieved at a well-tolerated dose, further validates the therapeutic potential of highly selective RET inhibition and suggests a significant advantage over the less potent and more toxic multi-kinase inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methodologies used to evaluate them, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay (for IC₅₀ Determination)
This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the RET kinase.
-
Reagent Preparation:
-
Prepare a 3X assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Dilute the RET kinase enzyme and the europium-labeled anti-tag antibody in the assay buffer to a 3X final concentration.
-
Prepare a serial dilution of the test compound (e.g., this compound, MKIs) in DMSO, followed by a dilution in the assay buffer to a 3X final concentration.
-
Dilute the Alexa Fluor™ 647-labeled tracer to a 3X final concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 3X test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 3X RET kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
MTT Cell Viability Assay (for EC₅₀ Determination)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture RET-driven cancer cells (e.g., TT cells) in appropriate growth medium.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in the growth medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vivo Subcutaneous Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation:
-
Harvest RET-driven cancer cells (e.g., TT cells) during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound, MKIs) or vehicle control to the mice daily via oral gavage at the predetermined doses.
-
-
Monitoring and Endpoint:
-
Measure the tumor volume and body weight of the mice twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Conclusion
The preclinical data presented here strongly support the hypothesis that selective RET inhibitors, such as this compound, offer a significant therapeutic advantage over multi-kinase inhibitors for the treatment of RET-driven cancers. The superior biochemical potency, cellular activity, and in vivo efficacy of this compound, coupled with its high selectivity, highlight its potential as a promising clinical candidate. Further investigation into the long-term efficacy, resistance mechanisms, and combination strategies for selective RET inhibitors is warranted to continue advancing the standard of care for patients with RET-altered malignancies.
Validating On-Target Engagement of Ret-IN-15 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Validating that a therapeutic compound reaches and binds to its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery.[1][2][3] This guide provides a comparative overview of key methodologies for confirming the on-target engagement of Ret-IN-15, a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. RET is a clinically validated driver oncogene in various cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid cancers.[4][5] Here, we compare established experimental techniques, provide detailed protocols, and benchmark against alternative RET inhibitors to offer a comprehensive framework for validating the cellular activity of this compound.
The RET Signaling Pathway and Point of Inhibition
Under normal physiological conditions, the RET receptor is activated upon binding a glial cell line-derived neurotrophic factor (GDNF) ligand and a GFRα co-receptor.[6] This event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphotyrosines serve as docking sites for adaptor proteins that activate critical downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[6][7] In cancer, genetic alterations like point mutations or chromosomal rearrangements lead to constitutive, ligand-independent activation of RET, driving uncontrolled cell growth.[4][5] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and blocking downstream oncogenic signaling.[4]
References
- 1. Target validation & engagement - Inoviem [inoviem.com]
- 2. pelagobio.com [pelagobio.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profiling of Highly Selective RET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of highly selective RET (Rearranged during Transfection) inhibitors. Due to the lack of publicly available data for "Ret-IN-15," this document focuses on two well-characterized, FDA-approved selective RET inhibitors: Selpercatinib (LOXO-292) and Pralsetinib (BLU-667) . These inhibitors serve as benchmarks for understanding the on-target potency and off-target profiles of next-generation RET-targeted therapies.
Executive Summary
Selective inhibition of the RET receptor tyrosine kinase (RTK) is a validated therapeutic strategy for various cancers driven by RET alterations. The clinical efficacy of selective RET inhibitors is intrinsically linked to their high affinity for the RET kinase and minimal activity against other kinases, thereby reducing off-target toxicities. This guide presents key experimental data and protocols to objectively compare the kinase selectivity of leading selective RET inhibitors against other RTKs.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of Selpercatinib and Pralsetinib against RET and a panel of other receptor tyrosine kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Selpercatinib (LOXO-292) IC50 (nM) | Pralsetinib (BLU-667) IC50 (nM) |
| RET (Wild-Type) | 14.0 [1] | 0.4 |
| RET (V804M mutant) | 24.1[1] | 0.4 |
| RET (M918T mutant) | - | 0.4 |
| RET (G810R mutant) | 530.7[1] | - |
| VEGFR2 (KDR) | >10,000 | >100-fold selective vs RET |
| FGFR1 | Inhibited at higher concentrations | Inhibited at clinically relevant concentrations[2] |
| FGFR2 | Inhibited at higher concentrations | Inhibited at clinically relevant concentrations[2] |
| PDGFRβ | - | Inhibited at clinically relevant concentrations[2] |
| FLT3 | - | Inhibited at clinically relevant concentrations[2] |
| KIT | >10,000 | - |
| EGFR | >10,000 | - |
| TRKA | - | Inhibited at clinically relevant concentrations[2] |
| TRKC | - | Inhibited at clinically relevant concentrations[2] |
| DDR1 | - | Inhibited at clinically relevant concentrations[2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of selectivity data. Below are protocols for common biochemical kinase assays used in selectivity profiling.
LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase of interest by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. Unlabeled inhibitors compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (e.g., Selpercatinib) in kinase buffer.
-
Prepare a 2X solution of the tagged kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ labeled kinase tracer in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excite the europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (europium emission) and ~665 nm (tracer emission).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Detailed Protocol:
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate at room temperature for the desired reaction time (e.g., 1 hour).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the activity of the kinase inhibitor.
-
Plot the luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
RET Signaling Pathway and Inhibition
The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by selective RET inhibitors like Selpercatinib and Pralsetinib.
References
A Head-to-Head Battle: Comparing Next-Generation RET Inhibitors in Precision Oncology
A new wave of highly selective RET inhibitors is reshaping the treatment landscape for RET-altered cancers, offering significant improvements over previous multi-kinase inhibitors. This guide provides a detailed comparative analysis of the leading next-generation RET inhibitors, focusing on their clinical efficacy, safety profiles, and mechanisms of resistance. Experimental data from key clinical trials are presented to support these findings, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
The era of precision medicine has brought forth potent and selective inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene, a key driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers. The first-generation selective RET inhibitors, selpercatinib and pralsetinib, have demonstrated impressive and durable responses in patients with RET fusions and mutations.[1][2] However, the emergence of acquired resistance necessitates the development of the next wave of RET inhibitors.
First-Generation Selective RET Inhibitors: Selpercatinib vs. Pralsetinib
Selpercatinib (Retevmo) and pralsetinib (Gavreto) were the first highly selective RET inhibitors to gain FDA approval, marking a significant advancement in the treatment of RET-driven cancers.[3][4] Both drugs have shown remarkable efficacy in clinical trials, but they exhibit distinct profiles in terms of safety and specific clinical outcomes.[5]
A matching-adjusted indirect comparison of the pivotal LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials in patients with RET fusion-positive NSCLC provides the most direct available comparison.[6][7]
Clinical Efficacy in RET Fusion-Positive NSCLC
| Efficacy Outcome | Selpercatinib (LIBRETTO-001) | Pralsetinib (ARROW) | Hazard Ratio (HR) [95% CI] |
| Overall Population | |||
| Median Progression-Free Survival (PFS) | 22.1 months | 13.3 months | 0.67 [0.53–0.85] |
| Objective Response Rate (ORR) | 64.5% | 65.8% | - |
| Disease Control Rate (DCR) | 92.1% | 90.4% | - |
| Median Overall Survival (OS) | Not Reached | 43.9 months | 0.81 [0.60–1.09] |
| Treatment-Naïve Patients | |||
| Objective Response Rate (ORR) | 84% (92% pending confirmation) | 73% | - |
| Previously Treated (Platinum-based chemo) | |||
| Objective Response Rate (ORR) | 61% | 61% | - |
| Median Duration of Response | 28.6 months | Not Reported | - |
Data sourced from a matching-adjusted indirect comparison of the LIBRETTO-001 and ARROW trials.[6][7] and other supporting studies.[1][2][4]
Safety and Tolerability Profile
| Adverse Event Profile | Selpercatinib | Pralsetinib |
| Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Hypertension, increased AST/ALT, diarrhea | Neutropenia, anemia, hypertension |
| Reported Grade ≥3 TRAEs | 39.3% | 62.6% |
| Discontinuations due to TRAEs | 3.6% | 10.0% |
Data sourced from a matching-adjusted indirect comparison.[6][7]
While both inhibitors are generally well-tolerated, their safety profiles differ. Selpercatinib is more commonly associated with hepatotoxicity and gastrointestinal side effects, whereas pralsetinib is linked to a higher incidence of hematologic toxicities such as neutropenia and anemia.[5] Notably, the rate of discontinuation due to treatment-related adverse events was lower for selpercatinib in the comparative analysis.[6][7]
The RET Signaling Pathway and Inhibition
The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. In cancer, RET alterations, such as gene fusions and activating mutations, lead to constitutive activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, driving tumorigenesis.[8][9][10] Next-generation RET inhibitors are designed to specifically bind to the ATP-binding pocket of the RET kinase domain, blocking its activity and downstream signaling.
Mechanisms of Acquired Resistance
Despite the profound initial responses, acquired resistance to selpercatinib and pralsetinib eventually emerges. The primary mechanisms of resistance can be broadly categorized as "on-target" (within the RET gene itself) or "off-target" (bypassing RET signaling).
-
On-Target Resistance: The most common on-target resistance mechanism involves mutations in the solvent front region of the RET kinase domain, particularly at the G810 residue (e.g., G810C/S/R).[11][12][13][14] These mutations sterically hinder the binding of selpercatinib and pralsetinib.
-
Off-Target Resistance: Bypass tracks that reactivate downstream signaling pathways are a major cause of resistance. This includes the amplification of other oncogenes such as MET and KRAS.[11][14]
The Next Wave: Emerging RET Inhibitors
To address the challenge of acquired resistance, a new generation of RET inhibitors is in development. These agents are designed to have activity against common resistance mutations, particularly solvent front mutations.
| Investigational Agent | Mechanism | Preclinical/Clinical Highlights |
| KL590586 (A400) | Next-generation selective RET inhibitor | Well-tolerated in Phase 1 study. Showed robust clinical activity in RET-altered tumors, including NSCLC patients with resistance to first-generation inhibitors and those with CNS metastases.[15] ORR >60% across different tumor types.[15] |
| APS03118 | Highly potent and selective RET inhibitor | Preclinically potent against a broad range of RET fusions and mutations, including solvent front (G810C/R/S) and gatekeeper (V804E/L/M) mutations.[16] Showed signs of efficacy in early Phase 1 trials in patients who have relapsed on other therapies.[16] |
| EP0031 | Next-generation selective RET inhibitor | Designed to have activity against common RET fusions and mutations, including solvent front mutations. Currently in a Phase 1/2 clinical trial (NCT05443126).[17][18] |
Experimental Protocols
The data presented in this guide are derived from multicenter, open-label, phase 1/2 clinical trials. The general methodologies employed in these studies are outlined below.
Patient Enrollment and Diagnosis
Patients with a diagnosis of locally advanced or metastatic solid tumors with a documented RET gene alteration (fusion or mutation) are enrolled. RET alterations are identified through various molecular diagnostic tests, including:
-
Next-Generation Sequencing (NGS): DNA- or RNA-based NGS of tumor tissue or circulating tumor DNA (ctDNA) from plasma samples is used to identify RET fusions and mutations.
-
Fluorescence In Situ Hybridization (FISH): Used to detect RET gene rearrangements.
-
Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): Can be used to detect specific, known RET fusion partners.
Treatment and Dose Escalation
In the Phase 1 portion of the trials, a dose-escalation scheme is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). In the Phase 2 portion, patients receive the RP2D of the investigational RET inhibitor, typically administered orally on a continuous daily schedule.
Efficacy and Safety Assessment
-
Efficacy: Tumor responses are assessed by investigators and/or by blinded independent central review according to the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1. Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
-
Safety: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
The workflow for these clinical trials can be visualized as follows:
Conclusion
The development of selective RET inhibitors represents a triumph of precision oncology, offering substantial clinical benefit to patients with RET-driven cancers. While selpercatinib and pralsetinib have set a high bar, the inevitable development of resistance highlights the need for the next wave of inhibitors. Emerging agents like KL590586, APS03118, and EP0031 show promise in overcoming known resistance mechanisms and may soon expand the therapeutic armamentarium. Continued research into novel combination strategies and a deeper understanding of resistance will be critical to further improving outcomes for this patient population.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. onclive.com [onclive.com]
- 6. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 11. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Breaking Ground: Successful Treatment Options for RET-Positive Lung Cancer [happylungsproject.org]
- 18. youtube.com [youtube.com]
Navigating Resistance: A Comparative Analysis of Novel RET Inhibitors in Cabozantinib-Resistant Thyroid Cancer
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like cabozantinib presents a significant challenge in the treatment of advanced thyroid cancer. This guide provides a comparative overview of the efficacy of a new generation of RET inhibitors, exemplified here as Ret-IN-15, in preclinical models of cabozantinib-resistant thyroid cancer. We will delve into the molecular mechanisms of resistance, compare the performance of this compound with other therapeutic alternatives, and provide detailed experimental methodologies to support these findings.
Unveiling this compound: A Profile of a Next-Generation RET Inhibitor
While "this compound" is used here as a representative name for a novel RET inhibitor, its preclinical characteristics are based on compounds like LOX-18228, which have shown promise in overcoming resistance. These next-generation inhibitors are designed for high potency and selectivity against wild-type RET as well as clinically relevant mutants that confer resistance to multi-kinase inhibitors.
Comparative Efficacy in Cabozantinib-Resistant Models
The following tables summarize the preclinical data comparing the in vitro and in vivo efficacy of a representative next-generation RET inhibitor (termed this compound for this guide) with other RET inhibitors in models of cabozantinib resistance.
Table 1: In Vitro Potency of RET Inhibitors Against Wild-Type and Resistant RET Mutations
| Compound | RET Fusion (Wild-Type) IC50 (nM) | RET M918T IC50 (nM) | RET V804M (Gatekeeper) IC50 (nM) | RET G810S (Solvent Front) IC50 (nM) |
| This compound (e.g., LOX-18228) | 0.9[6] | 1.2[6] | 31[6] | 5.8[6] |
| Selpercatinib | Potent | Potent | Potent | Reduced Potency |
| Pralsetinib | Potent | Potent | Potent | Reduced Potency |
| Cabozantinib | Potent | Potent | Ineffective [5] | Variable |
IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.
Table 2: In Vivo Efficacy in a Cabozantinib-Resistant Xenograft Model
| Treatment Group | Tumor Model | Dosage | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | CCDC6-RET V804M PDX | - | 0 | - |
| This compound (e.g., LOX-18228) | CCDC6-RET V804M PDX | 60 mg/kg, oral, daily | 100[6] | Complete tumor growth inhibition observed. |
| Cabozantinib | CCDC6-RET V804M PDX | Clinically relevant dose | Minimal | Expected resistance due to the V804M mutation. |
PDX: Patient-Derived Xenograft.
Understanding the Signaling Landscape
To appreciate the mechanism of action of this compound and the challenge of cabozantinib resistance, it is crucial to visualize the involved signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant RET kinases.
Methodology:
-
Recombinant human RET kinase domains (wild-type, V804M, G810S mutants) are expressed and purified.
-
Kinase activity is measured using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
-
Kinases are incubated with a substrate (e.g., a generic peptide substrate) and ATP in the presence of serial dilutions of the test compounds (e.g., this compound, cabozantinib).
-
Luminescence is measured after the reaction, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative activity of test compounds in thyroid cancer cell lines harboring specific RET alterations.
Methodology:
-
Thyroid cancer cell lines with known RET status (e.g., TT cells with endogenous RET M918T mutation, or engineered cells expressing specific RET fusions or resistance mutations) are cultured under standard conditions.
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).
-
IC50 values for cell proliferation are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a cabozantinib-resistant thyroid cancer model.
Methodology:
-
Patient-derived xenograft (PDX) models are established by implanting tumor fragments from a patient with cabozantinib-resistant, RET-mutant thyroid cancer (e.g., harboring a V804M mutation) into immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered orally at a predetermined dose and schedule. A vehicle control group and a cabozantinib treatment group are included for comparison.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for phosphorylated RET) and histological examination.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Concluding Remarks
The development of next-generation selective RET inhibitors like this compound represents a significant advancement in overcoming acquired resistance to multi-kinase inhibitors such as cabozantinib in RET-driven thyroid cancers. Preclinical data for compounds with similar profiles demonstrate superior potency against key resistance mutations, leading to profound anti-tumor activity in resistant models. These findings underscore the importance of continued research and development of targeted therapies to address the evolving landscape of drug resistance in thyroid cancer. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel therapeutic agents in this setting.
References
- 1. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Guide for Ret-IN-15
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a framework for assessing the cross-reactivity of the novel RET inhibitor, Ret-IN-15. Due to the absence of publicly available kinome screening data for this compound, this document presents a comparative analysis of well-characterized selective RET inhibitors, Pralsetinib and Selpercatinib, alongside older multi-kinase inhibitors with RET activity, Cabozantinib and Vandetanib. This comparison serves as a benchmark for evaluating the potential selectivity profile of new chemical entities like this compound.
The REarranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival.[1][2] Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[3] While targeting RET is a validated therapeutic strategy, the high degree of conservation in the ATP-binding pocket across the human kinome presents a challenge for developing truly selective inhibitors.[4] Off-target kinase inhibition can lead to a range of adverse events and limit the therapeutic window of a drug candidate.
Comparative Kinase Inhibition Profiles
To illustrate the spectrum of selectivity among RET-targeting inhibitors, the following table summarizes the cross-reactivity profiles of Pralsetinib, Selpercatinib, Cabozantinib, and Vandetanib. The data is presented as the number of kinases inhibited by more than 50% at a 1 µM concentration, as determined by a comprehensive kinome scan. A lower number of off-target kinases indicates higher selectivity.
| Inhibitor | Primary Target(s) | Number of Off-Target Kinases Inhibited >50% at 1µM | Key Off-Targets (if any) |
| This compound | RET | Data not publicly available | Data not publicly available |
| Pralsetinib | RET | 1 | - |
| Selpercatinib | RET | 1 | - |
| Cabozantinib | RET, VEGFR2, MET | 17 | VEGFR2, MET, AXL, KIT, FLT3 |
| Vandetanib | RET, VEGFR2, EGFR | 20 | VEGFR2, EGFR, BRK, EPHB4 |
This data is compiled from publicly available kinome profiling resources. The exact number of off-targets can vary depending on the specific kinase panel and assay conditions.
Experimental Protocols for Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is a critical step in its preclinical development. Several robust methods are employed to generate a comprehensive cross-reactivity profile.
KINOMEscan™ Competition Binding Assay
This high-throughput assay platform is widely used to quantify the interactions between a test compound and a large panel of kinases.
Methodology:
-
Kinase Expression: A panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Immobilization: An active site-directed ligand (a non-selective kinase inhibitor) is immobilized on a solid support.
-
Competition: The tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a defined concentration (commonly 1 µM for initial screening).
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A potent interaction between the test compound and the kinase results in a reduced amount of kinase bound to the immobilized ligand.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant interaction is a % Ctrl value of less than 10% or 35%, depending on the desired stringency. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
Radiometric Kinase Activity Assay (e.g., ³³PanQinase™)
This method directly measures the enzymatic activity of kinases in the presence of an inhibitor.
Methodology:
-
Reaction Setup: A purified active kinase is incubated with its specific substrate (a peptide or protein) and [γ-³³P]-ATP in the presence of the test compound or a DMSO vehicle control.
-
Kinase Reaction: The kinase transfers the ³³P-labeled phosphate from ATP to the substrate.
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³³P]-ATP, often by capturing the substrate on a filter.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The inhibitory activity is calculated as the percentage of remaining kinase activity compared to the DMSO control. IC50 values are determined by testing a range of inhibitor concentrations.[5]
Visualizing Key Pathways and Workflows
RET Signaling Pathway
The diagram below illustrates the canonical RET signaling pathway. Ligand binding to the GFRα co-receptor and RET leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[1][2] Kinase inhibitors like this compound act by blocking the ATP-binding site of the RET kinase domain, thereby preventing this signaling cascade.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Kinase Inhibitor Selectivity Screening Workflow
The following workflow outlines a typical process for determining the cross-reactivity of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently in the public domain, the methodologies and comparative data presented here provide a robust framework for its evaluation. The high selectivity of second-generation inhibitors like Pralsetinib and Selpercatinib sets a new standard for RET-targeted therapies, highlighting the feasibility of minimizing off-target effects. For researchers investigating this compound or other novel RET inhibitors, conducting comprehensive kinome-wide profiling is an indispensable step to fully characterize the compound's selectivity and anticipate its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Vandetanib and Novel RET Inhibitor Ret-IN-15 in Medullary Thyroid Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established multi-kinase inhibitor, vandetanib, and the novel RET inhibitor, Ret-IN-15, in the context of medullary thyroid carcinoma (MTC) cell lines. This analysis is based on available preclinical data to delineate their mechanisms of action, efficacy, and the signaling pathways they modulate.
Introduction
Medullary thyroid carcinoma is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC pathogenesis is the activation of the REarranged during Transfection (RET) proto-oncogene. Vandetanib, a multi-kinase inhibitor targeting RET, VEGFR, and EGFR, has been a standard therapy for advanced MTC.[1][2][3][4][5] However, the development of more selective and potent RET inhibitors, such as the investigational compound this compound, offers the potential for improved efficacy and reduced off-target effects. This guide synthesizes in vitro data to compare these two therapeutic agents.
Mechanism of Action
Vandetanib is an orally available small molecule inhibitor that competes with ATP at the kinase domain of multiple receptor tyrosine kinases, including RET, VEGFR-2, VEGFR-3, and EGFR.[1][2][3] Its therapeutic effect in MTC is attributed to the simultaneous inhibition of tumor cell proliferation and angiogenesis.[1]
This compound , as a novel selective RET inhibitor, is designed to specifically target the RET kinase. Its mechanism is predicated on high-affinity binding to the ATP-binding pocket of RET, leading to potent inhibition of its downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and proliferation.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways for both inhibitors.
In Vitro Efficacy in MTC Cell Lines
The following table summarizes the available quantitative data on the efficacy of vandetanib and this compound in common MTC cell lines.
| Parameter | Vandetanib | This compound | MTC Cell Line(s) | Reference |
| IC50 (Cell Viability) | 100 - 170 nM | Data Not Available | TT, MZ-CRC-1 | [6] |
| Target Kinases | RET, VEGFR-2, VEGFR-3, EGFR | RET | N/A | [1][2][3] |
| Effect on Apoptosis | Increased early and late apoptosis | Data Not Available | TT | [6] |
| Effect on Cell Cycle | G0/G1 and sub-G1 phase accumulation; decrease in S and G2/M phases | Data Not Available | TT | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Detailed Steps:
-
Cell Seeding: MTC cell lines (e.g., TT, MZ-CRC-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of either vandetanib or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a defined period, for instance, six days.[6][7]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Reading: The absorbance is measured on a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.[7]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the inhibitors.
Detailed Steps:
-
Cell Lysis: MTC cells are treated with the inhibitors for a specified time, then washed and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total RET, phospho-RET, total ERK, phospho-ERK, total AKT, phospho-AKT).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Vandetanib is a multi-targeted inhibitor that has demonstrated efficacy in MTC by inhibiting key pathways involved in tumor growth and angiogenesis.[1][8] While quantitative in vitro data for this compound is not yet publicly available, its design as a selective RET inhibitor suggests a more focused mechanism of action. This selectivity may translate to a more favorable side-effect profile by avoiding the inhibition of other kinases like VEGFR and EGFR.
Further head-to-head in vitro studies are necessary to directly compare the potency and efficacy of this compound with vandetanib in MTC cell lines. Such studies should include comprehensive dose-response curves, detailed cell cycle and apoptosis analyses, and extensive profiling of downstream signaling pathways to fully elucidate the comparative advantages of a selective RET inhibitor over a multi-kinase inhibitor in the context of medullary thyroid carcinoma.
References
- 1. A novel RET inhibitor with potent efficacy against medullary thyroid cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel RET inhibitor with potent efficacy against medullary thyroid cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RET Fusion as a Novel Driver of Medullary Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Demonstration of a potent RET transcriptional inhibitor for the treatment of medullary thyroid carcinoma based on an ellipticine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilcn.org [ilcn.org]
- 7. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 8. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation Investigational RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for rearranged during transfection (RET)-driven cancers is rapidly evolving. While first-generation selective RET inhibitors like selpercatinib and pralsetinib have demonstrated significant clinical activity, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. This guide provides a comparative overview of key investigational RET inhibitors, focusing on their preclinical performance and biochemical properties. As "Ret-IN-15" did not yield specific public data, this guide will focus on other prominent next-generation investigational RET inhibitors: Zeteletinib (BOS-172738), Vepafestinib (TAS0953/HM06), APS03118, and LOXO-260.
Executive Summary
Next-generation RET inhibitors are being designed to address the clinical limitations of their predecessors, primarily by targeting solvent front and gatekeeper mutations that confer resistance. These investigational agents exhibit potent and selective inhibition of wild-type RET as well as a broad range of clinically relevant mutants. Preclinical data highlight their potential for improved efficacy in resistant tumors and, in some cases, enhanced central nervous system (CNS) penetration.
Data Presentation
Table 1: In Vitro Potency of Investigational RET Inhibitors (IC50, nM)
| Target | Zeteletinib (BOS-172738) | Vepafestinib (TAS0953/HM06) | APS03118 | LOXO-260 |
| Wild-Type RET | ≤ 1 (Kd) | 0.33 | 0.04 - 5 | Data not publicly available |
| Gatekeeper Mutations | ||||
| RET V804M | ≤ 1 (Kd) | Potent Inhibition | 0.04 - 1 | Designed to be active |
| RET V804L | ≤ 1 (Kd) | Potent Inhibition | 0.04 - 1 | Designed to be active |
| Solvent Front Mutations | ||||
| RET G810R | Potent Inhibition | Potent Inhibition | 0.04 - 5 | Designed to be active |
| RET G810S | Data not publicly available | Potent Inhibition | 0.04 - 5 | Designed to be active |
| RET G810C | Data not publicly available | Potent Inhibition | 0.04 - 5 | Designed to be active |
| Other Mutations | ||||
| RET M918T | ≤ 1 (Kd) | Data not publicly available | < 15 (pRET) | Data not publicly available |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity in vitro. Kd represents the dissociation constant, another measure of binding affinity. "pRET" refers to the inhibition of RET phosphorylation in cellular assays.
Table 2: Kinase Selectivity of Investigational RET Inhibitors
| Inhibitor | Kinase Panel Size | Selectivity Profile |
| Zeteletinib (BOS-172738) | >450 kinases | Highly selective for RET with >300-fold selectivity over KDR (VEGFR2).[1][2] |
| Vepafestinib (TAS0953/HM06) | 255 kinases | At 23 nM (a concentration ~70-fold higher than its RET WT IC50), only RET was inhibited by >50%.[3] |
| APS03118 | 468 kinases | Highly selective for RET, with 130-fold selectivity over VEGFR2.[4][5] At 100 nM, only 2% of off-target kinases were inhibited.[6] Exceptions with less than 20-fold selectivity were FLT3 and YES.[6] |
| LOXO-260 | Data not publicly available | Described as a highly potent and selective inhibitor of RET.[7][8] |
Table 3: In Vivo Efficacy of Investigational RET Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Zeteletinib (BOS-172738) | Patient-Derived Xenografts (PDX) with RET fusions (CRC and NSCLC) | 30 mg/kg | Potent and durable tumor regression | [1] |
| Vepafestinib (TAS0953/HM06) | Ba/F3 KIF5B-RETWT or G810R allografts | 10-50 mg/kg BID | Effective tumor growth inhibition | [9] |
| HMSC-RET brain xenograft | Not specified | More effective than selpercatinib at blocking tumor growth and increasing survival | [9] | |
| APS03118 | KIF5B-RET PDX | 3, 10, 30 mg/kg BID | 85%, 107%, 109% TGI respectively | [6] |
| CCDC6-RET V804M PDX | 3, 10, 30 mg/kg BID | Significant tumor regression | [6] | |
| Ba/F3 KIF5B-RET G810R CDX | 30 mg/kg | 90% TGI | [4][10] | |
| CCDC6-RET orthotopic brain model | 10 mg/kg | Complete tumor subsidence and 100% survival | [4] | |
| LOXO-260 | Mouse models with KIF5B-RET, CCDC6-RET fusions, and M918T mutation | Not specified | Strong efficacy reported | [11] |
Note: TGI of >100% indicates tumor regression.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A radiometric or luminescence-based kinase assay is typically used to determine the IC50 values of inhibitors against purified recombinant RET kinase (wild-type and mutants).
-
Reaction Setup: The kinase reaction is performed in a multi-well plate. Each well contains the RET kinase enzyme, a specific peptide substrate, and a buffer solution containing ATP and MgCl2.
-
Inhibitor Addition: The investigational inhibitor is added at various concentrations to the reaction wells.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. For radiometric assays, [γ-³³P]ATP is often used.[12] The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.[13] The ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) of the kinase to ensure accurate IC50 determination.[13]
-
Detection:
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter or phosphorimager.[13]
-
Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured. This is done by converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.[14][15]
-
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular RET Autophosphorylation Assay (General Protocol)
This assay measures the ability of an inhibitor to block RET autophosphorylation in a cellular context, which is a key step in the activation of downstream signaling.
-
Cell Culture and Treatment: Cells engineered to express a specific RET fusion or mutant (e.g., Ba/F3 cells) are cultured.[4] The cells are then treated with varying concentrations of the investigational RET inhibitor for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of the proteins.[16]
-
Protein Quantification: The total protein concentration in each cell lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).[16]
-
The membrane is blocked to prevent non-specific antibody binding, typically with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[16]
-
The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of RET (p-RET). Subsequently, another primary antibody that recognizes total RET is used on a separate blot or after stripping the first antibody to serve as a loading control.[17][18]
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.
-
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.[19] The intensity of the p-RET band is normalized to the intensity of the total RET band to determine the extent of inhibition of RET autophosphorylation at each inhibitor concentration. The IC50 value is then calculated.
Mandatory Visualization
RET Signaling Pathway
Caption: Simplified RET signaling pathway.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: In Vitro Kinase Assay Workflow.
Experimental Workflow for Cellular RET Autophosphorylation Assay
Caption: Cellular Autophosphorylation Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs [mdpi.com]
- 3. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A first-in-human phase 1 study of the next-generation RET inhibitor, LOXO-260, in RET inhibitor refractory patients with RET-altered cancers (trial in progress). - ASCO [asco.org]
- 9. healthscout.app [healthscout.app]
- 10. researchgate.net [researchgate.net]
- 11. RET inhibitor - Wikipedia [en.wikipedia.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RET Kinase Enzyme System [promega.sg]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative analysis of IC50 values for Ret-IN-15 across different cell lines.
This guide provides a comparative framework for evaluating the efficacy of Ret-IN-15, a potent inhibitor of the RET (Rearranged during Transfection) kinase. While specific quantitative IC50 data for this compound across various cell lines is not publicly available in the searched resources, this document offers a comprehensive overview of the relevant biological context, experimental methodologies, and a template for data presentation to aid researchers in their investigations.
Introduction to this compound and RET Signaling
This compound is a small molecule inhibitor targeting the RET receptor tyrosine kinase. The RET gene plays a crucial role in the normal development of several tissues and cell types. However, mutations or fusions involving the RET gene can lead to its constitutive activation, driving the growth and proliferation of cancer cells in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancer.
Activated RET triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which are central to cell survival, proliferation, and differentiation. By inhibiting the kinase activity of RET, this compound aims to block these oncogenic signals and impede tumor growth.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of this compound's potency across different cellular contexts, all quantitative data should be summarized in a clearly structured table. Below is a template table that researchers can populate with their experimental data. This table should include IC50 values for this compound in various cancer cell lines, particularly those with known RET alterations. For comparative purposes, including data for other well-characterized RET inhibitors is recommended.
Table 1: Comparative IC50 Values of RET Inhibitors Across Different Cell Lines
| Cell Line | RET Alteration | This compound IC50 (nM) | Pralsetinib IC50 (nM) | Selpercatinib IC50 (nM) | Notes |
| TT | RET C634W | Data not available | Insert Data | Insert Data | Medullary thyroid carcinoma model with a point mutation. |
| MZ-CRC-1 | RET M918T | Data not available | Insert Data | Insert Data | Medullary thyroid carcinoma model with a point mutation. |
| LC-2/ad | CCDC6-RET | Data not available | Insert Data | Insert Data | Non-small cell lung cancer model with a gene fusion. |
| CUTO22 | KIF5B-RET | Data not available | Insert Data | Insert Data | Patient-derived non-small cell lung cancer model with a gene fusion. |
| CUTO32 | KIF5B-RET | Data not available | Insert Data | Insert Data | Patient-derived non-small cell lung cancer model with a gene fusion. |
| Ba/F3 | Engineered RET | Data not available | Insert Data | Insert Data | Pro-B cell line engineered to express specific RET alterations. |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Accurate and reproducible IC50 determination is critical for the comparative analysis of inhibitors. The following is a generalized protocol for a cell viability assay to determine the IC50 of this compound.
Protocol: Cell Viability Assay for IC50 Determination (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Culture: Culture the desired cancer cell lines (e.g., TT, LC-2/ad) in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined optimal density. Allow the cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a series of dilutions of the compound in the cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
Cell Treatment: Remove the existing medium from the 96-well plates and add the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the compound to exert its effect.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
-
Data Analysis: Convert the raw data (absorbance or luminescence) to percentage cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
Mandatory Visualizations
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: RET Signaling Pathway and Inhibition by this compound.
Efficacy of RET Inhibitors in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
Disclaimer: Initial searches for "Ret-IN-15" did not yield specific information on a compound with this designation. It is possible that this is an internal, pre-clinical name, a novel compound not yet publicly detailed, or a typographical error. This guide will therefore focus on the well-characterized multi-kinase RET inhibitor, RXDX-105 , as a representative example to illustrate the validation of RET inhibitor efficacy in patient-derived xenograft (PDX) models, in accordance with the requested content structure and requirements.
Introduction to RET Inhibition in Oncology
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, primarily through activating point mutations or chromosomal rearrangements.[1] This has led to the development of targeted therapies aimed at inhibiting the RET kinase. While early multi-kinase inhibitors showed some activity, their off-target effects often led to significant toxicities.[1][2] The development of highly selective RET inhibitors has since provided more potent and durable responses in patients with RET-altered tumors.[1][3][4] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are crucial for pre-clinical evaluation of these inhibitors as they better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[5]
Comparative Efficacy of RXDX-105 in PDX Models
RXDX-105 is a small molecule kinase inhibitor with potent activity against RET.[6] Preclinical studies in various PDX models have demonstrated its anti-tumor efficacy.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of RXDX-105 in different RET-rearranged PDX models. For comparison, data for other relevant RET inhibitors are included where available.
| PDX Model (Cancer Type) | RET Alteration | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| CTG-0838 (NSCLC) | KIF5B-RET | RXDX-105 | 30 mg/kg BID | Significant TGI | [6] |
| CTG-1048 (NSCLC) | KIF5B-RET | RXDX-105 | 30 mg/kg BID | Significant TGI | [6] |
| CR2518 (Colorectal) | CCDC6-RET | RXDX-105 | 10 & 30 mg/kg BID, 60 mg/kg QD | Dose-dependent TGI | [6] |
| CR1520 (Colorectal) | NCOA4-RET | RXDX-105 | 10 & 30 mg/kg BID | Dose-dependent TGI | [6] |
| KIF5B-RET PDX (NSCLC) | KIF5B-RET | Cabozantinib | 30-60 mg/kg QD | Significant TGI | [4] |
TGI: Tumor Growth Inhibition; BID: Twice daily; QD: Once daily.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for evaluating RET inhibitor efficacy in PDX models.
Establishment and Maintenance of PDX Models
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-scid gamma (NSG) or SCID Hairless Outbred (SHO) mice).[3][7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.[7]
-
Passaging: Once tumors reach a specific volume (e.g., 1000-1500 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion.[3][7]
In Vivo Efficacy Studies
-
Study Enrollment: Mice with established tumors of a specific size (e.g., 150-250 mm³) are randomized into treatment and control groups (typically 8-10 mice per group).
-
Drug Formulation and Administration: The RET inhibitor (e.g., RXDX-105) is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (gavage) at the specified dose and schedule. The control group receives the vehicle alone.[3]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression, monitored by tumor volume measurements. Body weight is also monitored as an indicator of toxicity.[6]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement by measuring the phosphorylation levels of RET and downstream signaling proteins (e.g., p-ERK, p-AKT) via methods like Western blotting or immunohistochemistry.[6]
Signaling Pathways and Mechanisms of Action
RXDX-105, like other RET inhibitors, functions by blocking the ATP-binding site of the RET kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
RET Signaling Pathway
Caption: Canonical RET signaling pathway and the inhibitory action of RXDX-105.
Experimental Workflow for PDX Studies
Caption: General workflow for evaluating RET inhibitor efficacy in PDX models.
Conclusion
The validation of RET inhibitors in patient-derived xenograft models is a cornerstone of preclinical drug development. As demonstrated with RXDX-105, these models allow for a robust evaluation of anti-tumor activity across different genetic backgrounds and tumor types.[6] The data generated from PDX studies, including tumor growth inhibition and pharmacodynamic markers, are critical for informing clinical trial design and predicting patient response. While no specific data for "this compound" could be located, the framework presented here provides a comprehensive guide for the objective comparison and evaluation of any novel RET inhibitor's performance in these highly relevant preclinical models.
References
- 1. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of RET Inhibitors | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilcn.org [ilcn.org]
- 7. RET inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ret-IN-15
This document provides immediate safety, logistical, and operational guidance for the proper disposal of Ret-IN-15, a kinase inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, minimizing environmental impact and maintaining regulatory compliance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C27H28N8O2 |
| Molecular Weight | 496.56 g/mol |
| CAS Number | 2643375-86-2 |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to prevent its release into the environment.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., Nitrile rubber).[1]
-
Skin and Body Protection: Impervious clothing or lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. The guiding principle is that this chemical must be disposed of through an approved waste disposal plant.[1]
1. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[1]
-
Aqueous solutions containing this compound should not be disposed of down the drain due to its high aquatic toxicity.[1]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
2. Waste Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Ecotoxic"
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is cool and well-ventilated.[1]
-
Secondary containment should be used for liquid waste containers to prevent spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Do not attempt to dispose of this compound through regular trash or municipal waste systems.
Experimental Workflow for Disposal
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the following diagram illustrates the general workflow and decision-making process for its proper disposal in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific guidelines and safety data sheets for the most current information.
References
Essential Safety and Operational Guide for Handling Ret-IN-15
This document provides immediate safety, handling, and disposal protocols for Ret-IN-15, a potent kinase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as Acute toxicity, Oral (Category 4) , meaning it is harmful if swallowed, and Acute aquatic toxicity (Category 1) and Chronic aquatic toxicity (Category 1) , indicating it is very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to PPE protocols is mandatory.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1) | Protects against splashes and airborne powder. A face shield may be required for larger quantities or when there is a significant splash risk.[1][2] |
| Hand Protection | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat sleeve, outer glove over the sleeve. | Nitrile gloves are preferred for their chemical resistance.[3][4] Double-gloving provides an extra layer of protection. Thicker gloves (≥8 mil) are recommended for extended contact.[4][5] Gloves must be changed immediately if contaminated. |
| Body Protection | Impervious clothing, such as a disposable lab coat or a lab coat made of a low-permeability material (e.g., 100% cotton). | Prevents skin contact with the compound. A disposable gown is recommended for weighing and handling the pure compound.[2] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) or a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C).[6] | Required when handling the powder form of this compound outside of a containment system to prevent inhalation.[6] |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety shoes. | Protects feet from spills. |
Operational Plan: Handling and Experimental Protocols
Due to its potency and hazardous nature, this compound must be handled in a designated area with appropriate engineering controls.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure (VBE) to minimize inhalation exposure.[7][8]
-
Designated Area: Clearly mark a specific area for working with this compound. Cover the work surface with absorbent, disposable bench paper.[9]
Experimental Workflow: Weighing and Solubilization
The following workflow is a best-practice model for preparing a stock solution of this compound for an in vitro kinase assay.
Detailed Protocol for an In Vitro RET Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against RET kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) following the weighing and solubilization workflow above.
-
Prepare a kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA).
-
Prepare a solution of recombinant human RET kinase and a suitable substrate (e.g., a synthetic peptide).
-
Prepare an ATP solution at the desired concentration.
-
-
Assay Procedure (96-well plate format):
-
Add the kinase assay buffer to all wells.
-
Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations. Add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the RET kinase and substrate solution to all wells except the negative control.
-
Pre-incubate the plate at 30°C for a specified time (e.g., 15 minutes).
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the kinase activity using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).[10]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) from each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
RET Signaling Pathway
This compound is a RET kinase inhibitor. The RET protein is a receptor tyrosine kinase that, upon activation by its ligands (Glial cell line-derived neurotrophic factor family ligands, GFLs) and co-receptors (GFRα), dimerizes and autophosphorylates specific tyrosine residues.[11][12] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[13]
Disposal Plan
Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all contaminated solid waste, including used gloves, bench paper, weigh boats, and empty vials, in a dedicated, clearly labeled hazardous waste container.[14]
-
The container must be sealed and stored in a designated satellite accumulation area.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[15] Do not mix with other waste streams.
-
Ensure the container is tightly capped when not in use and stored in secondary containment.
-
-
Sharps Waste:
-
Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Procedure
-
All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[14]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]
-
Follow all local, state, and federal regulations for the disposal of acutely toxic and environmentally hazardous chemical waste.[16] For empty containers of acutely hazardous materials, triple rinsing may be required, with the rinsate collected as hazardous waste.[17]
References
- 1. Personal Protective Equipment | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 5. sumirubber.com [sumirubber.com]
- 6. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hazardous Waste Disposal [cool.culturalheritage.org]
- 15. nipissingu.ca [nipissingu.ca]
- 16. download.basf.com [download.basf.com]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
